6-(2-Iodophenyl)-6-oxohexanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-(2-iodophenyl)-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IO3/c13-10-6-2-1-5-9(10)11(14)7-3-4-8-12(15)16/h1-2,5-6H,3-4,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVVKJITTRJRDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645393 | |
| Record name | 6-(2-Iodophenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-71-1 | |
| Record name | 2-Iodo-ε-oxobenzenehexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Iodophenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"6-(2-Iodophenyl)-6-oxohexanoic acid" synthesis pathway
An In-Depth Technical Guide to the Synthesis of 6-(2-Iodophenyl)-6-oxohexanoic Acid
Introduction
6-(2-Iodophenyl)-6-oxohexanoic acid is a substituted aromatic keto-acid. Molecules of this class are of significant interest to researchers in medicinal chemistry and drug development as versatile scaffolds and intermediates for the synthesis of more complex pharmaceutical agents. The presence of the iodo-substituent on the phenyl ring provides a reactive handle for further functionalization, for instance, through cross-coupling reactions, while the keto-acid chain offers multiple points for modification.
This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of a viable and robust synthetic pathway for 6-(2-Iodophenyl)-6-oxohexanoic acid. As a Senior Application Scientist, the focus will be on the underlying chemical principles, the rationale for experimental choices, and a detailed, self-validating protocol.
Retrosynthetic Analysis and Strategic Approach
A retrosynthetic analysis of the target molecule suggests that the most logical disconnection is at the carbon-carbon bond between the phenyl ring and the ketone. This disconnection points to a Friedel-Crafts acylation reaction, a powerful and well-established method for the formation of aryl ketones.[1][2] This approach identifies iodobenzene and an adipic acid derivative as the key starting materials.
The forward synthesis, therefore, will involve the electrophilic substitution of an acyl group onto the iodobenzene ring. The iodine atom is an ortho-, para-directing deactivator. Consequently, the acylation is expected to yield a mixture of the desired ortho isomer (6-(2-iodophenyl)-6-oxohexanoic acid) and the para isomer (6-(4-iodophenyl)-6-oxohexanoic acid). The steric hindrance from the bulky iodine atom at the ortho position might favor the formation of the para isomer. Therefore, a robust purification strategy is essential to isolate the target compound.
Primary Synthesis Pathway: Friedel-Crafts Acylation
The core of the proposed synthesis is the Friedel-Crafts acylation of iodobenzene with adipic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3]
Reaction Mechanism
The reaction proceeds via the following key steps:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of adipic anhydride, followed by the cleavage of the C-O bond to generate a highly electrophilic acylium ion. This ion is resonance-stabilized.
-
Electrophilic Aromatic Substitution: The π-electrons of the iodobenzene ring act as a nucleophile, attacking the electrophilic acylium ion. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Aromatization: A weak base, such as the [AlCl₃(OH)]⁻ complex formed during the reaction, removes a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the ring and yielding the final product.
The following diagram illustrates the overall reaction workflow:
Caption: Overall workflow for the synthesis of 6-(2-Iodophenyl)-6-oxohexanoic acid.
Causality Behind Experimental Choices
-
Acylating Agent: Adipic anhydride is a suitable choice as it is less reactive and easier to handle than adipoyl chloride, which would react more vigorously. The anhydride will open to form the desired keto-acid upon reaction.
-
Lewis Acid: Aluminum chloride is a strong and effective Lewis acid for this transformation.[2] A slight excess over a stoichiometric amount is often required as it complexes with the product ketone.
-
Solvent: An inert solvent such as carbon disulfide (CS₂) or nitrobenzene is typically used. For safety and environmental reasons, dichloromethane can also be considered. The choice of solvent can influence the isomer distribution.
-
Temperature: The reaction is typically performed at low temperatures (0-5 °C) initially to control the exothermic reaction and then allowed to warm to room temperature. This helps to minimize side reactions.
Detailed Experimental Protocol
This protocol is a self-validating system, designed to ensure reproducibility and safety.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (Example Scale) | Purity |
| Iodobenzene | 591-50-4 | 204.01 | 20.4 g (0.1 mol) | >98% |
| Adipic Anhydride | 2035-75-8 | 128.11 | 12.8 g (0.1 mol) | >97% |
| Aluminum Chloride | 7446-70-0 | 133.34 | 29.3 g (0.22 mol) | >99% |
| Carbon Disulfide | 75-15-0 | 76.14 | 200 mL | Anhydrous |
| Hydrochloric Acid | 7647-01-0 | 36.46 | ~100 mL (6M) | Reagent Grade |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed for extraction | Reagent Grade |
| Sodium Sulfate | 7757-82-6 | 142.04 | As needed for drying | Anhydrous |
| Silica Gel | 7631-86-9 | 60.08 | As needed for chromatography | 60 Å, 230-400 mesh |
Equipment
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (CaCl₂)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure
-
Reaction Setup: Assemble the three-necked flask with the magnetic stirrer, dropping funnel, and condenser under a nitrogen or argon atmosphere. Ensure all glassware is oven-dried to prevent moisture contamination.
-
Initial Charging: Charge the flask with iodobenzene (20.4 g, 0.1 mol) and anhydrous carbon disulfide (150 mL). Begin stirring and cool the mixture to 0-5 °C using an ice bath.
-
Addition of Lewis Acid: To the cooled, stirring solution, add anhydrous aluminum chloride (29.3 g, 0.22 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Addition of Acylating Agent: Dissolve adipic anhydride (12.8 g, 0.1 mol) in anhydrous carbon disulfide (50 mL) and add this solution to the dropping funnel. Add the anhydride solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for another hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully pour the mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. The carbon disulfide layer can be separated. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or solid.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent. The ortho and para isomers will need to be separated. The fractions containing the desired ortho-isomer are collected and the solvent is evaporated to yield pure 6-(2-Iodophenyl)-6-oxohexanoic acid.
Visualization of the Friedel-Crafts Acylation Mechanism
The following diagram details the mechanism of the electrophilic aromatic substitution:
Caption: Mechanism of the Friedel-Crafts acylation for the synthesis.
Safety and Handling
-
Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Carbon disulfide is highly flammable and toxic. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
The reaction quenching is highly exothermic and releases HCl gas. This step must be performed slowly and with adequate cooling.
Conclusion
The synthesis of 6-(2-Iodophenyl)-6-oxohexanoic acid via Friedel-Crafts acylation of iodobenzene with adipic anhydride is a robust and feasible pathway. The key challenges lie in controlling the reaction conditions to optimize the yield of the desired ortho isomer and in the subsequent purification to separate it from the para-substituted byproduct. The detailed protocol and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.
References
-
Al-Omar, M. A., et al. (2010). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Molecules, 15(8), 5345-5357. Available at: [Link]
-
PubChem. (n.d.). 6-(2-Methylphenyl)-6-oxohexanoic acid. National Center for Biotechnology Information. Retrieved from: [Link]
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China Low Price 6-(3-IODOPHENYL)-6-OXOHEXANOIC ACID Manufacturers, Suppliers. (n.d.). Retrieved from: [Link]
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Texium. (2018). Preparation of 2-iodobenzoic acid. Retrieved from: [Link]
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Prakash Academy. (2013). Friedel Craft Acylation with Acid and Anhydride. YouTube. Available at: [Link]
- Google Patents. (n.d.). CN1357527A - Production process of 2-ethyl hexanoic acid.
- Google Patents. (n.d.). A kind of preparation method of the iodo-benzoic acid of 2 chlorine 5.
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Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from: [Link]
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National Center for Biotechnology Information. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. PMC. Retrieved from: [Link]
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Organic Syntheses. (2005). Org. Synth. 2005, 82, 80. Retrieved from: [Link]
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Master Organic Chemistry. (2018). Friedel-Crafts Alkylation and Acylation. Retrieved from: [Link]
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Organic Syntheses. (n.d.). 2-Iodothiophene. Retrieved from: [Link]
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ResearchGate. (n.d.). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Retrieved from: [Link]
-
National Center for Biotechnology Information. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. PMC. Retrieved from: [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Retrieved from: [Link]
-
National Center for Biotechnology Information. (n.d.). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. PMC. Retrieved from: [Link]
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from: [Link]
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The Chinese University of Hong Kong. (n.d.). Experiment 12 Green Chemistry: An Environmental-Friendly Preparation of 1,6-Hexanedioic Acid. Retrieved from: [Link]
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FooDB. (n.d.). Showing Compound 6-Hydroxyhexanoic acid (FDB029184). Retrieved from: [Link]
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PubChem. (n.d.). 2-Oxohexanoic Acid. National Center for Biotechnology Information. Retrieved from: [Link]
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"6-(2-Iodophenyl)-6-oxohexanoic acid" chemical properties
An In-Depth Technical Guide to 6-(2-Iodophenyl)-6-oxohexanoic acid: Properties, Synthesis, and Application
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-(2-Iodophenyl)-6-oxohexanoic acid, a key chemical intermediate in pharmaceutical synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its core chemical properties, outlines a robust synthesis protocol, and details its critical role in the manufacturing of targeted cancer therapeutics.
Introduction: A Key Building Block for PARP Inhibitors
6-(2-Iodophenyl)-6-oxohexanoic acid has emerged as a molecule of significant interest, primarily due to its role as a crucial precursor in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are central to the cellular DNA damage repair process. By inhibiting these enzymes, cancer cells with existing DNA repair defects (such as those with BRCA1/2 mutations) can be selectively destroyed, a concept known as synthetic lethality.
This molecule contains two key functional groups that are pivotal for its utility: a terminal carboxylic acid and an aryl iodide. This bifunctionality allows for sequential, controlled modifications, making it an ideal starting point for constructing more complex molecular architectures. Its most notable application is in the synthesis of Olaparib, a first-in-class PARP inhibitor approved for treating certain types of ovarian, breast, and prostate cancers.[1][2] This guide will elucidate the chemical characteristics that make 6-(2-Iodophenyl)-6-oxohexanoic acid an invaluable tool in medicinal chemistry.
Chemical Identity and Physicochemical Properties
A clear understanding of a compound's identity and physical properties is foundational for its application in a laboratory setting.
Structure:
Figure 1: Chemical Structure of 6-(2-Iodophenyl)-6-oxohexanoic acid.
Data Summary Table:
| Property | Value | Source |
| IUPAC Name | 6-(2-iodophenyl)-6-oxohexanoic acid | - |
| CAS Number | 135333-27-6 | |
| Molecular Formula | C₁₂H₁₃IO₃ | - |
| Molecular Weight | 332.14 g/mol | - |
| Appearance | Neat solid | [3] |
| Melting Point | Not reported in reviewed literature | - |
| Solubility | DMF: 5 mg/mLDMSO: 10 mg/mLEthanol: 5 mg/mLPBS (pH 7.2): 5 mg/mL | [3] |
Note on CAS Number: Some databases incorrectly associate CAS number 135333-27-6 with 4-Bromomethcathinone.[4][5][6] However, authoritative chemical registration sources and suppliers confirm this CAS number corresponds to 6-(2-Iodophenyl)-6-oxohexanoic acid.
Representative Synthesis Protocol
While specific preparations in proprietary literature may vary, a robust and scalable synthesis can be achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[7][8][9] The following protocol is a representative method based on established chemical principles.[10]
Reaction Scheme: Iodobenzene is acylated with adipic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the target product. The anhydride provides the six-carbon chain, and the reaction's regioselectivity is directed by the iodo-substituent, though a mixture of ortho and para products is possible, requiring chromatographic purification.
Figure 2: Workflow for the synthesis of 6-(2-Iodophenyl)-6-oxohexanoic acid.
Step-by-Step Methodology:
-
Apparatus Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is maintained under an inert atmosphere throughout the reaction.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and anhydrous dichloromethane (DCM) as the solvent. The suspension is cooled to 0°C in an ice bath.
-
Acylating Agent Addition: Adipic anhydride (1.1 equivalents) dissolved in anhydrous DCM is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0°C.
-
Substrate Addition: Iodobenzene (1.0 equivalent) is added dropwise to the reaction mixture.
-
Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted three times with DCM. The combined organic extracts are washed sequentially with 1M HCl, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired ortho-substituted product from the para isomer.
-
Characterization: The final product's identity and purity are confirmed using NMR, IR, and mass spectrometry.
Spectroscopic Characterization (Predicted)
As experimental spectral data is not widely available in public repositories, this section provides predicted data based on the molecule's structure. These predictions are invaluable for chemists to confirm the identity of their synthesized material.[11][12][13]
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (CH ortho to I) | 7.9 - 8.1 | Doublet (d) | 1H | Deshielded by adjacent iodine and carbonyl group. |
| Aromatic (Other) | 7.2 - 7.6 | Multiplet (m) | 3H | Complex splitting pattern typical of a substituted benzene ring. |
| -CH ₂- (alpha to C=O) | 2.9 - 3.1 | Triplet (t) | 2H | Adjacent to the electron-withdrawing ketone carbonyl. |
| -CH ₂- (alpha to COOH) | 2.3 - 2.5 | Triplet (t) | 2H | Adjacent to the electron-withdrawing acid carbonyl. |
| -CH ₂- (beta, gamma) | 1.6 - 1.9 | Multiplet (m) | 4H | Overlapping signals for the central methylene groups of the hexanoic acid chain. |
| -COOH | 10.0 - 12.0 | Broad Singlet (br s) | 1H | Characteristic acidic proton, often broad and exchangeable with D₂O. |
¹³C NMR (Carbon NMR): The carbon spectrum will confirm the presence of 12 unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ketone) | 198 - 202 | Typical range for an aryl ketone carbonyl. |
| C=O (Carboxylic Acid) | 178 - 182 | Typical range for a carboxylic acid carbonyl. |
| C-I (Aromatic) | 90 - 95 | Carbon directly attached to iodine is significantly shielded. |
| C-H (Aromatic) | 128 - 138 | Standard range for aromatic carbons. |
| C-C=O (Aromatic) | 140 - 145 | Quaternary aromatic carbon attached to the ketone. |
| -C H₂- (alpha to C=O) | 38 - 42 | Carbon adjacent to the ketone. |
| -C H₂- (alpha to COOH) | 33 - 36 | Carbon adjacent to the carboxylic acid. |
| -C H₂- (beta, gamma) | 22 - 28 | Aliphatic carbons in the middle of the chain. |
Infrared (IR) Spectroscopy:
-
~1710 cm⁻¹: Strong, sharp peak corresponding to the C=O stretch of the carboxylic acid.
-
~1685 cm⁻¹: Strong, sharp peak from the C=O stretch of the aryl ketone.
-
2500-3300 cm⁻¹: Very broad band characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid dimer.
-
~3050 cm⁻¹: Weak C-H stretching for the aromatic ring.
-
~2940 cm⁻¹: Medium C-H stretching for the aliphatic chain.
Mass Spectrometry (MS):
-
[M]+•: The molecular ion peak would be expected at m/z = 332.
-
Fragmentation: Key fragmentation patterns would include the loss of water (-18), the carboxyl group (-45), and cleavage at the acyl-aryl bond.
Application in the Synthesis of Olaparib
The primary value of 6-(2-Iodophenyl)-6-oxohexanoic acid lies in its role as a scaffold for the PARP inhibitor Olaparib.[14][15][16] The synthesis leverages both the carboxylic acid and the aryl iodide functionalities in a multi-step sequence.
Figure 3: Simplified synthetic pathway from the intermediate to Olaparib.
-
Amide Bond Formation: The carboxylic acid of 6-(2-Iodophenyl)-6-oxohexanoic acid is activated and coupled with a protected piperazine derivative. This step builds out one side of the final drug molecule.
-
Intramolecular Cyclization: The keto group and the aryl iodide are transformed into a phthalazinone ring system. This is typically achieved by reaction with hydrazine, which condenses with the ketone, followed by a transition-metal-catalyzed intramolecular cyclization (e.g., a Heck or Suzuki-type reaction) that forms the core heterocyclic structure of Olaparib.
-
Final Acylation: The piperazine nitrogen is deprotected (if necessary) and acylated with cyclopropanecarbonyl chloride to install the final functional group, yielding Olaparib.
This synthetic strategy highlights the expert design of the starting material, where functional groups are placed strategically to facilitate a logical and efficient construction of a complex, biologically active molecule.
Safety and Handling
No specific toxicology data for 6-(2-Iodophenyl)-6-oxohexanoic acid is publicly available. As with all research chemicals for which comprehensive safety data is lacking, it must be handled with care, assuming it is potentially hazardous.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of dust, and prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
6-(2-Iodophenyl)-6-oxohexanoic acid is more than a simple organic molecule; it is a testament to rational drug design. Its carefully selected functional groups and structural framework make it an indispensable intermediate in the synthesis of Olaparib and potentially other related PARP inhibitors. For the medicinal chemist and drug development professional, a thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the creation of next-generation targeted therapies. This guide provides the foundational knowledge necessary to confidently incorporate this valuable building block into advanced synthetic workflows.
References
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"6-(2-Iodophenyl)-6-oxohexanoic acid" spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-(2-Iodophenyl)-6-oxohexanoic acid
Introduction
In the landscape of drug discovery and materials science, the precise structural elucidation of novel small molecules is the cornerstone of successful research and development. 6-(2-Iodophenyl)-6-oxohexanoic acid is a bifunctional molecule featuring a rigid, substituted aromatic ring and a flexible carboxylic acid chain. This structural motif makes it a valuable synthetic intermediate for creating more complex molecular architectures, potentially as a building block for active pharmaceutical ingredients (APIs) or specialized polymers. The ortho-iodo substitution provides a reactive handle for cross-coupling reactions, further enhancing its synthetic utility.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the spectroscopic characterization of 6-(2-Iodophenyl)-6-oxohexanoic acid. As experimental spectra for this specific compound are not widely published, this document provides a robust predictive framework based on established principles of spectroscopic interpretation and data from analogous structures. It is designed not merely to present data, but to explain the causal logic behind the expected spectral features and to provide field-proven, self-validating protocols for acquiring high-fidelity data.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's basic properties is a prerequisite for interpreting its spectral data.
-
Chemical Structure:
(Note: An illustrative image would be placed here in a final document. For this text-based output, please refer to the name.) -
Molecular Formula: C₁₂H₁₃IO₃
-
Molecular Weight: 332.13 g/mol
-
Exact Mass: 331.98585 g/mol
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃IO₃ | Calculated |
| Average Molecular Weight | 332.13 g/mol | Calculated |
| Monoisotopic (Exact) Mass | 331.98585 Da | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Rotatable Bonds | 6 | Calculated |
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 6-(2-Iodophenyl)-6-oxohexanoic acid, both ¹H and ¹³C NMR will provide definitive information on its structure.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the aliphatic chain protons. The chemical shifts (δ) are predicted relative to a tetramethylsilane (TMS) standard.[1][2]
Causality Behind Predictions:
-
Aromatic Protons (H-3' to H-6'): These protons reside in the deshielded region (δ 7.0-8.5 ppm) due to the ring current effect of the benzene ring.[3] The electron-withdrawing nature of the carbonyl group and the iodine atom will further influence their specific shifts. The proton ortho to the iodine (H-3') and the proton ortho to the carbonyl group (H-6') are expected to be the most deshielded. The splitting patterns arise from spin-spin coupling with adjacent protons (ortho coupling, J ≈ 7–10 Hz; meta coupling, J ≈ 2–3 Hz).[3] Based on data from similar compounds like 2-iodobenzamide, complex splitting (doublet of doublets, triplet of doublets) is expected.[4]
-
Aliphatic Protons (H-2 to H-5):
-
H-2 & H-5: These methylene protons are adjacent to electron-withdrawing carbonyl groups (ketone at C-6, carboxylic acid at C-1). Therefore, they will be the most deshielded of the aliphatic protons, appearing as triplets around δ 2.5-3.0 ppm.
-
H-3 & H-4: These methylene groups are more shielded as they are further from the carbonyls. They are expected to appear as overlapping multiplets (quintets) in the δ 1.6-1.8 ppm range.
-
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and often exchanges with trace water in the solvent, resulting in a very broad singlet that can appear anywhere from δ 10-12 ppm.[5]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon environment. Chemical shifts are influenced by hybridization and the electronegativity of attached atoms.[6]
Causality Behind Predictions:
-
Carbonyl Carbons (C-1, C-6): These sp² hybridized carbons are highly deshielded due to the attached electronegative oxygen atoms. The ketone carbonyl (C-6) is typically found further downfield (δ ~200 ppm) than the carboxylic acid carbonyl (C-1, δ ~175-180 ppm).[6][7]
-
Aromatic Carbons (C-1' to C-6'): These sp² carbons resonate in the δ 120-150 ppm region. The carbon bearing the iodine (C-2') will be significantly shielded due to the "heavy atom effect" and is predicted to appear upfield around δ 90-95 ppm. The carbon attached to the carbonyl group (C-1') will be deshielded.
-
Aliphatic Carbons (C-2 to C-5): These sp³ carbons are the most shielded. The carbons alpha to the carbonyls (C-2, C-5) will be more deshielded (δ ~30-40 ppm) than the internal carbons (C-3, C-4), which are expected around δ ~20-25 ppm.[8]
Experimental Protocol: NMR Data Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 6-(2-Iodophenyl)-6-oxohexanoic acid.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Add a small amount of TMS as an internal reference for chemical shift calibration (δ 0.00 ppm), unless the spectrometer uses the solvent signal for referencing.[2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow, symmetrical solvent peak shape.
-
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Key Parameters: Spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 2-5 seconds, and 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Key Parameters: Spectral width of ~240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, and 1024 or more scans.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Pick and label all peaks in both ¹H and ¹³C spectra.
-
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Part 2: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum
The spectrum of 6-(2-Iodophenyl)-6-oxohexanoic acid is expected to be dominated by absorptions from its two carbonyl groups and the carboxylic acid hydroxyl group.
Causality Behind Predictions:
-
O-H Stretch (Carboxylic Acid): This will be the most prominent feature of the spectrum. Due to strong intermolecular hydrogen bonding (dimerization), this peak is exceptionally broad and appears over a wide range, from 3300 cm⁻¹ down to 2500 cm⁻¹, often obscuring the C-H stretches.[5][9]
-
C-H Stretches (Aromatic & Aliphatic): Sharp, medium-intensity peaks will appear just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) for the aliphatic C-H bonds of the hexanoic acid chain.[10]
-
C=O Stretches (Ketone & Carboxylic Acid): These will be very strong, sharp absorptions.
-
The carboxylic acid C=O stretch is expected around 1710-1700 cm⁻¹ (for the hydrogen-bonded dimer).[9]
-
The aryl ketone C=O stretch will be at a slightly lower frequency due to conjugation with the aromatic ring, predicted around 1690-1680 cm⁻¹ .[11] It is possible these two strong peaks may overlap to form one broad, intense band.
-
-
C=C Stretches (Aromatic): Medium to weak intensity peaks will be present in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.
-
C-O Stretch & O-H Bend (Carboxylic Acid): A C-O stretching vibration will appear in the 1320-1210 cm⁻¹ region, and an O-H bend will be visible around 950-910 cm⁻¹.[9]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
ATR-FTIR is a rapid and convenient method for analyzing solid or liquid samples with minimal preparation.[12][13]
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty, clean crystal. This background will be automatically subtracted from the sample spectrum.[14]
-
-
Sample Application:
-
Place a small amount of the solid 6-(2-Iodophenyl)-6-oxohexanoic acid powder directly onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal surface.[13]
-
-
Data Acquisition:
-
Initiate the sample scan.
-
Typically, 32-64 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
-
Post-Measurement:
-
Release the press arm and carefully remove the sample.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) using a soft, non-abrasive wipe.
-
Workflow for IR Analysis
Caption: Workflow for ATR-FTIR sample analysis and data interpretation.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids.[15]
Predicted Mass Spectrum (ESI)
The analysis can be run in both positive and negative ion modes.
-
Negative Ion Mode ([M-H]⁻): This is often the preferred mode for carboxylic acids. Deprotonation of the acidic proton is highly favorable.
-
Predicted m/z: 331.9781 (for the C₁₂H₁₂IO₃⁻ ion). This will be the base peak.
-
-
Positive Ion Mode ([M+H]⁺): Protonation can occur, likely on one of the carbonyl oxygens.
-
Predicted m/z: 333.9936 (for the C₁₂H₁₄IO₃⁺ ion).
-
Predicted Fragmentation Pattern (MS/MS): Tandem mass spectrometry (MS/MS) of the precursor ion (e.g., m/z 331.98) will induce fragmentation, revealing structural components.[15]
-
Alpha-Cleavage: This is a dominant fragmentation pathway for ketones.[16] Cleavage can occur on either side of the C-6 carbonyl.
-
Cleavage of C5-C6 bond: This would lead to the formation of a stable 2-iodobenzoyl cation (C₇H₄IO⁺) at m/z 230.93 , a highly diagnostic fragment.
-
Cleavage of C6-C1' bond: This would result in the loss of the 2-iodophenyl group as a radical, leaving a charged aliphatic chain fragment.
-
-
Loss of Carboxyl Group: Fragmentation of carboxylic acids often involves the loss of water (-18 Da) or the entire carboxyl group as CO₂H (-45 Da).[17][18]
-
Aliphatic Chain Fragmentation: The alkyl chain can undergo fragmentation, typically resulting in sequential losses of CH₂ groups (-14 Da).[17]
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol describes a general approach for obtaining high-resolution mass data.[19][20]
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.
-
Perform a serial dilution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition.
-
-
LC-MS System Configuration:
-
Liquid Chromatography (LC):
-
Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (enhances positive ionization).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A shallow gradient from 5% B to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Acquire data in both positive and negative modes.
-
Scan Range: m/z 100-500.
-
Resolution: Set to high resolution (>10,000) to enable accurate mass measurement.
-
-
-
Data Acquisition and Analysis:
-
Acquire full scan data to identify the molecular ion.
-
Perform a separate data-dependent MS/MS experiment to automatically trigger fragmentation of the most intense ions, including the molecular ion.
-
Analyze the resulting spectra to confirm the exact mass of the parent ion and interpret the fragmentation pattern to corroborate the proposed structure.
-
Workflow for Mass Spectrometry Analysis
Caption: Workflow for LC-MS sample preparation, data acquisition, and interpretation.
Summary of Predicted Spectroscopic Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Shift (δ, ppm) |
|---|---|---|---|
| -COOH | 10.0 - 12.0 | br s | - |
| C-1 | - | - | ~178 |
| C-2 | ~2.5 | t | ~34 |
| C-3 | ~1.7 | m | ~24 |
| C-4 | ~1.7 | m | ~24 |
| C-5 | ~3.0 | t | ~38 |
| C-6 | - | - | ~202 |
| C-1' | - | - | ~140 |
| C-2' | - | - | ~93 |
| C-3' | ~7.9 | dd | ~132 |
| C-4' | ~7.2 | td | ~128 |
| C-5' | ~7.5 | td | ~130 |
| C-6' | ~7.6 | dd | ~129 |
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |
| Aryl C-H | C-H Stretch | 3100 - 3000 | Medium, Sharp |
| Alkyl C-H | C-H Stretch | 2950 - 2850 | Medium, Sharp |
| Ketone C=O | C=O Stretch | 1690 - 1680 | Strong, Sharp |
| Carboxylic Acid C=O | C=O Stretch | 1710 - 1700 | Strong, Sharp |
| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium-Weak, Sharp |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |
| Carboxylic Acid | O-H Bend | 950 - 910 | Medium, Broad |
Conclusion
The structural elucidation of 6-(2-Iodophenyl)-6-oxohexanoic acid is unequivocally achievable through a coordinated application of NMR, IR, and mass spectrometry. This guide provides a detailed predictive framework and robust experimental protocols to facilitate this analysis. By understanding the expected spectral features and their underlying chemical principles, researchers can confidently acquire and interpret data, verify the structure and purity of their material, and proceed with its application in drug development and materials science. The combination of these techniques provides a self-validating system, ensuring the highest degree of scientific integrity in structural characterization.
References
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JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments. [Link]
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Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry. Natural Product Reports, 33(3), 432-455. [Link]
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Zhang, Y., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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University of California, Los Angeles. Short Summary of 1H-NMR Interpretation. [Link]
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Engineered Science Publisher. (2023). A Review on Spectroscopic Techniques for Analysis of Nanomaterials and Biomaterials. [Link]
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Bruker Corporation. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure. [Link]
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UCLA Chemistry Department. (n.d.). IR: carboxylic acids. [Link]
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Kent, U. M., et al. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Methods in Molecular Biology, 708, 25-36. [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
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Doc Brown's Chemistry. (n.d.). The Carbon-13 13C NMR spectrum of 2-iodobutane. [Link]
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Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation. [Link]
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Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
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Drug Discovery and Development. (2016). Application of LCMS in small-molecule drug development. [Link]
-
Chemistry LibreTexts. (2020). Spectroscopy of Carboxylic Acids. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. [Link]
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JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
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Discovery and history of "6-(2-Iodophenyl)-6-oxohexanoic acid"
An In-depth Technical Guide to 6-(2-Iodophenyl)-6-oxohexanoic acid: Synthesis, Characterization, and Potential Applications
Introduction
6-(2-Iodophenyl)-6-oxohexanoic acid is a substituted aromatic keto-acid. While its specific discovery and detailed history are not extensively documented in publicly available literature, its structural motifs—a halogenated phenyl ring coupled with a hexanoic acid chain—position it as a compound of significant interest for researchers in medicinal chemistry and drug development. Aryl-substituted oxohexanoic acids are a class of molecules that have been explored for various therapeutic applications, including as anti-inflammatory agents[1]. The presence of an iodine atom on the phenyl ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of the plausible synthesis, characterization, and potential applications of 6-(2-Iodophenyl)-6-oxohexanoic acid, aimed at researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
A summary of the key physicochemical properties of 6-(2-Iodophenyl)-6-oxohexanoic acid is presented in the table below.
| Property | Value | Source |
| CAS Number | 898790-71-1 | [2] |
| Molecular Formula | C₁₂H₁₃IO₃ | [2] |
| Molecular Weight | 332.14 g/mol | |
| Purity | Typically ≥97% | [2] |
| Storage Temperature | 2-8°C | |
| InChI Code | 1S/C12H13IO3/c13-10-6-2-1-5-9(10)11(14)7-3-4-8-12(15)16/h1-2,5-6H,3-4,7-8H2,(H,15,16) | [2] |
| InChI Key | UJVVKJITTRJRDR-UHFFFAOYSA-N | [2] |
Postulated Synthesis Pathway
The synthesis of 6-(2-Iodophenyl)-6-oxohexanoic acid can be logically approached through a Friedel-Crafts acylation reaction, a fundamental method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group[3][4]. This reaction typically involves an acyl chloride or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[3][5].
For the synthesis of the target molecule, a plausible route involves the Friedel-Crafts acylation of 2-iodoanisole with adipic anhydride. The methoxy group (-OCH₃) in 2-iodoanisole is an ortho-, para-directing group, and its presence can facilitate the acylation reaction. A subsequent demethylation step would then yield the final carboxylic acid product.
Caption: Postulated two-step synthesis of 6-(2-Iodophenyl)-6-oxohexanoic acid.
Experimental Protocols
Part 1: Synthesis of the Intermediate Keto Acid via Friedel-Crafts Acylation
Causality Behind Experimental Choices:
-
Choice of Reactants: 2-Iodoanisole is chosen as the aromatic substrate due to the activating and directing effects of the methoxy group, which can favor the acylation reaction. Adipic anhydride is selected as the acylating agent to introduce the six-carbon chain with a terminal carboxylic acid precursor.
-
Catalyst and Solvent: Aluminum chloride (AlCl₃) is a standard and effective Lewis acid catalyst for Friedel-Crafts acylations[3][5]. A non-polar, aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane is used to dissolve the reactants and facilitate the reaction without interfering with the catalyst[6].
-
Temperature Control: The reaction is initially cooled to 0°C to control the exothermic reaction between the acylating agent and the Lewis acid. It is then allowed to warm to room temperature to drive the reaction to completion.
Step-by-Step Methodology:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-iodoanisole (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add aluminum chloride (AlCl₃, 2.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
In a separate flask, dissolve adipic anhydride (1.1 eq) in anhydrous DCM.
-
Add the adipic anhydride solution dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate keto acid.
Part 2: Synthesis of 6-(2-Iodophenyl)-6-oxohexanoic acid (Demethylation)
Causality Behind Experimental Choices:
-
Demethylation Agent: Boron tribromide (BBr₃) is a powerful reagent for the cleavage of aryl methyl ethers. Alternatively, strong acids like hydrobromic acid (HBr) can be used, though this may require harsher conditions.
-
Work-up Procedure: The work-up is designed to neutralize any remaining acid and isolate the carboxylic acid product.
Step-by-Step Methodology:
-
Dissolve the crude intermediate from Part 1 in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (BBr₃, 1.2 eq) in DCM dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by carefully adding water, followed by extraction with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure 6-(2-Iodophenyl)-6-oxohexanoic acid.
Potential Applications in Drug Development
The structure of 6-(2-Iodophenyl)-6-oxohexanoic acid suggests several potential applications in the field of drug development:
-
Scaffold for Novel Therapeutics: The core structure can be used as a starting point for the synthesis of a library of compounds to be screened for various biological activities. The carboxylic acid group can be converted to esters, amides, or other functional groups, while the iodo-phenyl ring allows for further modifications via cross-coupling reactions.
-
Anti-inflammatory Agents: As previously mentioned, related 6-aryl-4-oxohexanoic acids have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The title compound could be explored for similar activities.
-
Pro-drugs and Drug Delivery: The carboxylic acid functionality can be used to attach the molecule to a polymer backbone or other drug delivery systems to improve solubility or achieve targeted release[7][8].
-
Active Pharmaceutical Ingredient (API) Intermediate: This molecule could serve as a key intermediate in the synthesis of more complex active pharmaceutical ingredients[9].
Conclusion
6-(2-Iodophenyl)-6-oxohexanoic acid, while not a widely studied compound, holds potential as a versatile building block in organic synthesis and medicinal chemistry. The plausible synthetic route via Friedel-Crafts acylation is based on well-established chemical principles. The presence of multiple functional groups allows for a wide range of chemical transformations, making it an attractive scaffold for the development of novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted.
References
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-
Koufaki, M., et al. (2012). Discovery of 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine, as pharmacological post-conditioning agent. Bioorganic & Medicinal Chemistry, 20(19), 5948-56. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Oxohexanoic acid. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-(2-Methylphenyl)-6-oxohexanoic acid. PubChem Compound Database. Retrieved from [Link]
-
FooDB. (2015). Showing Compound 6-Hydroxyhexanoic acid (FDB029184). Retrieved from [Link]
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An In-depth Technical Guide to 6-(2-Iodophenyl)-6-oxohexanoic acid: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2-Iodophenyl)-6-oxohexanoic acid is a bifunctional molecule of significant interest in synthetic and medicinal chemistry. Its structure, featuring an ortho-iodinated aryl ketone tethered to a hexanoic acid chain, presents a unique combination of reactive sites. The aryl iodide group serves as a versatile handle for cross-coupling reactions and, most notably, as a precursor for intramolecular cyclization to form tricyclic ring systems. The ketone and carboxylic acid functionalities offer further opportunities for chemical modification and influence the molecule's overall physicochemical properties.
This technical guide provides a comprehensive overview of 6-(2-Iodophenyl)-6-oxohexanoic acid, including plausible synthetic routes, predicted physicochemical properties, key chemical transformations, and potential applications in drug discovery and materials science. While direct literature on this specific molecule is sparse, this guide draws upon established chemical principles and analogous reactions to provide a robust and scientifically grounded resource for researchers.
Physicochemical Properties
| Property | Estimated Value/Information | Source/Analogue |
| Molecular Formula | C₁₂H₁₃IO₃ | - |
| Molecular Weight | 332.13 g/mol | - |
| Appearance | Expected to be a solid at room temperature | General observation for similar compounds |
| Melting Point | Not available. Likely a crystalline solid. | - |
| Boiling Point | ~466.2 °C at 760 mmHg (for 3-iodo isomer) | [1] |
| Density | ~1.63 g/cm³ (for 3-iodo isomer) | [1] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | General chemical principles |
| pKa | The carboxylic acid proton is expected to have a pKa around 4-5. | General chemical principles |
Synthesis of 6-(2-Iodophenyl)-6-oxohexanoic acid
Two primary synthetic strategies are proposed for the preparation of 6-(2-Iodophenyl)-6-oxohexanoic acid: Friedel-Crafts acylation and a condensation-based approach.
Friedel-Crafts Acylation Route
This is a classical and direct method for forming the aryl ketone bond. The reaction involves the electrophilic acylation of iodobenzene with an adipic acid derivative.[2]
Sources
Methodological & Application
The Strategic Synthesis of 6-(2-Iodophenyl)-6-oxohexanoic Acid Derivatives: A Gateway to Novel Chemical Scaffolds
Introduction: The Versatility of the 2-Iodo-Aryl Keto-Acid Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the development of versatile molecular scaffolds is paramount. These core structures serve as foundational blueprints from which diverse libraries of compounds can be generated, enabling the systematic exploration of chemical space and the optimization of pharmacological activity. The "6-(2-Iodophenyl)-6-oxohexanoic acid" moiety represents one such privileged scaffold. Its intrinsic functionalities—a carboxylic acid, a ketone, and a strategically positioned iodine atom on an aromatic ring—offer a rich platform for chemical elaboration.
The carboxylic acid provides a handle for forming amides, esters, and other derivatives, influencing solubility and enabling interactions with biological targets. The keto group can be a site for further reactions or a key pharmacophoric element. Most significantly, the 2-iodo substituent is a versatile linchpin for a host of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at this position, paving the way for the creation of novel biaryl, vinyl, alkynyl, and amino-substituted derivatives. Such modifications are crucial in fine-tuning the steric and electronic properties of a molecule to enhance its potency, selectivity, and pharmacokinetic profile.
This guide provides a comprehensive overview of the synthesis of the parent "6-(2-Iodophenyl)-6-oxohexanoic acid" and detailed protocols for its subsequent derivatization, offering researchers a practical toolkit for accessing novel chemical entities with potential therapeutic applications. The methodologies described herein are grounded in established chemical principles and are designed to be both robust and adaptable.
Part 1: Synthesis of the Core Scaffold: 6-(2-Iodophenyl)-6-oxohexanoic Acid
The cornerstone for accessing the diverse derivatives lies in the efficient synthesis of the parent compound. The most direct and logical approach is the Friedel-Crafts acylation of iodobenzene with an appropriate six-carbon dicarboxylic acid derivative, such as adipic anhydride or adipoyl chloride.[1][2] This electrophilic aromatic substitution reaction introduces the 6-oxohexanoic acid chain onto the iodobenzene ring.[3]
Mechanistic Rationale
The Friedel-Crafts acylation proceeds via the in-situ generation of a highly electrophilic acylium ion from the reaction of the acylating agent (adipic anhydride or adipoyl chloride) with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][4] This acylium ion then attacks the electron-rich iodobenzene ring. The iodine atom is an ortho-, para-directing deactivator; however, the steric hindrance at the ortho position can influence the regioselectivity of the acylation. The reaction is typically quenched with water to decompose the aluminum chloride complexes.[3]
Experimental Protocol 1: Synthesis of 6-(2-Iodophenyl)-6-oxohexanoic Acid
This protocol details the synthesis of the core scaffold via Friedel-Crafts acylation.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Iodobenzene | C₆H₅I | 204.01 | 10.2 g | 50 |
| Adipic anhydride | C₆H₈O₃ | 128.13 | 6.4 g | 50 |
| Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | 14.7 g | 110 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 100 mL | - |
| Hydrochloric acid, concentrated | HCl | 36.46 | ~20 mL | - |
| Water, deionized | H₂O | 18.02 | As needed | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (14.7 g, 110 mmol). Cool the suspension to 0 °C in an ice bath.
-
Formation of Acylium Ion: In a separate flask, dissolve adipic anhydride (6.4 g, 50 mmol) in anhydrous dichloromethane (50 mL). Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Addition of Iodobenzene: After the addition of the anhydride solution is complete, add iodobenzene (10.2 g, 50 mmol) dropwise to the reaction mixture over 20 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (20 mL). Caution: This is a highly exothermic process and will generate HCl gas. Perform this step in a well-ventilated fume hood.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 6-(2-Iodophenyl)-6-oxohexanoic acid.
Expected Characterization Data
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 7.90 (d, 1H, Ar-H), 7.45 (t, 1H, Ar-H), 7.20 (t, 1H, Ar-H), 7.10 (d, 1H, Ar-H), 2.95 (t, 2H, -CH₂-CO-Ar), 2.40 (t, 2H, -CH₂-COOH), 1.70-1.80 (m, 4H, -CH₂-CH₂-).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~ 202.0 (C=O, ketone), 178.0 (C=O, acid), 141.0 (Ar-C), 139.0 (Ar-C), 131.0 (Ar-C), 128.5 (Ar-C), 128.0 (Ar-C), 94.0 (Ar-C-I), 38.0 (-CH₂-), 33.5 (-CH₂-), 24.0 (-CH₂-), 23.5 (-CH₂-).
-
IR (KBr, cm⁻¹): ~ 3300-2500 (br, O-H of carboxylic acid), 1710 (C=O, carboxylic acid), 1685 (C=O, ketone).
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₂H₁₃IO₃ [M-H]⁻: 331.98; found: 331.98.
Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling Reactions
The 2-iodo group on the aromatic ring of "6-(2-Iodophenyl)-6-oxohexanoic acid" is a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis and are widely used in drug discovery.
Overview of Key Cross-Coupling Reactions
| Reaction | Coupling Partners | Bond Formed | Key Features |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | C(sp²)-C(sp²) | Mild reaction conditions, high functional group tolerance, commercially available boronic acids.[5] |
| Sonogashira Coupling | Terminal Alkyne | C(sp²)-C(sp) | Forms a rigid linear linker, useful for probing binding pockets.[6] |
| Heck Coupling | Alkene | C(sp²)-C(sp²) | Forms a new C-C bond with an alkene, leading to substituted styrenes or cinnamates.[7] |
| Buchwald-Hartwig Amination | Primary or Secondary Amine | C(sp²)-N | Direct formation of C-N bonds, crucial for synthesizing anilines and their derivatives.[8] |
Experimental Protocol 2: Suzuki-Miyaura Coupling of 6-(2-Iodophenyl)-6-oxohexanoic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling to synthesize biaryl derivatives.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 6-(2-Iodophenyl)-6-oxohexanoic acid | C₁₂H₁₃IO₃ | 332.13 | 332 mg | 1.0 |
| Arylboronic acid | Ar-B(OH)₂ | Varies | 1.2 eq. | 1.2 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 58 mg | 0.05 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 415 mg | 3.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 10 mL | - |
| Water, deionized | H₂O | 18.02 | 2 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask, add 6-(2-Iodophenyl)-6-oxohexanoic acid (332 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (10 mL) and water (2 mL) to the flask.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours under an inert atmosphere. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction to room temperature and add water (20 mL). Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Protocol 3: Sonogashira Coupling of 6-(2-Iodophenyl)-6-oxohexanoic Acid
This protocol outlines a general method for the Sonogashira coupling to introduce alkynyl moieties.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 6-(2-Iodophenyl)-6-oxohexanoic acid | C₁₂H₁₃IO₃ | 332.13 | 332 mg | 1.0 |
| Terminal Alkyne | R-C≡CH | Varies | 1.2 eq. | 1.2 |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 35 mg | 0.05 |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 10 mg | 0.05 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 3 mL | - |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 10 mL | - |
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL Schlenk flask, dissolve 6-(2-Iodophenyl)-6-oxohexanoic acid (332 mg, 1.0 mmol) in anhydrous THF (10 mL) and triethylamine (3 mL).
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol) and CuI (10 mg, 0.05 mmol) to the solution.
-
Degassing: Degas the mixture by three freeze-pump-thaw cycles.
-
Addition of Alkyne: Add the terminal alkyne (1.2 mmol) to the reaction mixture under an inert atmosphere.
-
Reaction: Stir the reaction at room temperature for 8-24 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Experimental Protocol 4: Heck Coupling of 6-(2-Iodophenyl)-6-oxohexanoic Acid
This protocol provides a general procedure for the Heck coupling to introduce vinyl groups.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 6-(2-Iodophenyl)-6-oxohexanoic acid | C₁₂H₁₃IO₃ | 332.13 | 332 mg | 1.0 |
| Alkene (e.g., n-butyl acrylate) | C₇H₁₂O₂ | 128.17 | 1.5 eq. | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 11 mg | 0.05 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | C₂₁H₂₁P | 304.37 | 30 mg | 0.1 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 2 mL | - |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 10 mL | - |
Step-by-Step Procedure
-
Reaction Setup: In a sealed tube, combine 6-(2-Iodophenyl)-6-oxohexanoic acid (332 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and P(o-tol)₃ (30 mg, 0.1 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMF (10 mL), triethylamine (2 mL), and the alkene (1.5 mmol).
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Experimental Protocol 5: Buchwald-Hartwig Amination of 6-(2-Iodophenyl)-6-oxohexanoic Acid
This protocol details a general method for the Buchwald-Hartwig amination to form C-N bonds.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 6-(2-Iodophenyl)-6-oxohexanoic acid | C₁₂H₁₃IO₃ | 332.13 | 332 mg | 1.0 |
| Amine (primary or secondary) | R¹R²NH | Varies | 1.2 eq. | 1.2 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 46 mg | 0.05 |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 58 mg | 0.1 |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 135 mg | 1.4 |
| Toluene, anhydrous | C₇H₈ | 92.14 | 10 mL | - |
Step-by-Step Procedure
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (46 mg, 0.05 mmol), Xantphos (58 mg, 0.1 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a Schlenk tube.
-
Addition of Reactants: Add 6-(2-Iodophenyl)-6-oxohexanoic acid (332 mg, 1.0 mmol) and anhydrous toluene (10 mL).
-
Addition of Amine: Add the amine (1.2 mmol) to the mixture.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Workup: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualization of Synthetic Pathways
Friedel-Crafts Acylation Workflow
Caption: Workflow for the synthesis of the core scaffold.
Derivatization Pathways
Caption: Derivatization pathways from the core scaffold.
Conclusion and Future Outlook
The "6-(2-Iodophenyl)-6-oxohexanoic acid" scaffold provides a robust and versatile platform for the synthesis of novel and diverse chemical entities. The protocols outlined in this guide offer a clear and practical pathway for both the synthesis of the core structure and its subsequent elaboration through powerful palladium-catalyzed cross-coupling reactions. The ability to systematically modify the aryl portion of the molecule opens up vast possibilities for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs. The derivatives of this scaffold hold potential as inhibitors of various enzymes or as ligands for a range of receptors, making them attractive candidates for targeting diseases such as cancer, inflammation, and infectious diseases.[9][10][11] Future work in this area could focus on the development of one-pot or flow-chemistry-based approaches to further streamline the synthesis of these valuable compounds, as well as the exploration of their biological activities in a broader range of therapeutic areas.
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Application Notes and Protocols for the Sonogashira Coupling of "6-(2-Iodophenyl)-6-oxohexanoic acid" with Terminal Alkynes
Introduction: The Strategic Importance of the Sonogashira Coupling in Complex Molecule Synthesis
The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this palladium- and copper-cocatalyzed reaction has revolutionized the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, organic materials, and nanomaterials.[1][3] Its enduring appeal lies in the mild reaction conditions, broad functional group tolerance, and the direct introduction of the structurally significant alkyne moiety.[2]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the Sonogashira coupling of a functionally rich substrate, "6-(2-Iodophenyl)-6-oxohexanoic acid," with various terminal alkynes. The presence of a ketone and a carboxylic acid in the starting material necessitates careful consideration of reaction parameters to achieve high yields and purity. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, offer troubleshooting guidance, and present a comparative analysis of reaction parameters.
The Dual Catalytic Cycle: A Mechanistic Perspective
The remarkable efficiency of the Sonogashira coupling under mild conditions is attributed to the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] While the precise mechanism is still a subject of academic inquiry, the generally accepted pathway provides a robust framework for understanding and optimizing the reaction.
Figure 1: The dual catalytic cycle of the Sonogashira coupling.
The Palladium Cycle:
-
Reductive Elimination/Pre-catalyst Activation: The active catalyst is a Pd(0) species, typically complexed with phosphine ligands (L). If a Pd(II) precatalyst such as PdCl₂(PPh₃)₂ is used, it is first reduced in situ to the active Pd(0) complex.
-
Oxidative Addition: The aryl iodide (Ar-I) undergoes oxidative addition to the Pd(0) complex, forming a square planar Pd(II) intermediate, Ar-Pd(II)-I(L₂).
-
Transmetalation: This is often the rate-determining step of the overall reaction. The copper acetylide, generated in the copper cycle, transfers its acetylide group to the palladium center, displacing the iodide and forming an Ar-Pd(II)-C≡CR(L₂) complex.
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product (Ar-C≡CR) from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.
The Copper Cycle:
-
π-Alkyne Complex Formation: The terminal alkyne coordinates to the Cu(I) salt.
-
Deprotonation: In the presence of a base (typically an amine), the terminal proton of the alkyne becomes more acidic upon coordination to the copper, facilitating its removal to form a copper(I) acetylide intermediate (Cu(I)-C≡CR). This species is the key nucleophile that participates in the transmetalation step with the palladium complex.
Experimental Protocol: Sonogashira Coupling of 6-(2-Iodophenyl)-6-oxohexanoic acid with Phenylacetylene
This protocol provides a detailed methodology for the coupling of "6-(2-Iodophenyl)-6-oxohexanoic acid" with phenylacetylene as a representative terminal alkyne. The presence of the carboxylic acid necessitates the use of a suitable base to both deprotonate the alkyne and neutralize the acid without promoting side reactions.
Figure 2: A generalized experimental workflow for the Sonogashira coupling.
Materials and Reagents:
-
6-(2-Iodophenyl)-6-oxohexanoic acid (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Glassware and Atmosphere Preparation: All glassware should be thoroughly dried in an oven and allowed to cool under a stream of inert gas (nitrogen or argon). The reaction should be performed under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[4]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 6-(2-Iodophenyl)-6-oxohexanoic acid (1.0 eq).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF, approximately 0.1 M concentration relative to the aryl iodide) followed by triethylamine (3.0 eq). Stir the mixture until the starting material is fully dissolved.
-
Reagent Addition: To the stirred solution, add phenylacetylene (1.2 eq), followed by copper(I) iodide (0.04 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.02 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish at room temperature, it can be gently heated to 40-50 °C.
-
Workup: Upon completion of the reaction (as indicated by the disappearance of the starting material), quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with water and brine, and then dried over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: After drying, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Optimization and Troubleshooting
The success of the Sonogashira coupling can be influenced by several factors. The following table and discussion provide insights into optimizing the reaction and troubleshooting common issues.
| Parameter | Variation | Effect on Reaction | Rationale & Causality |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂/ligand | Choice can affect activity and stability. | Pd(0) is the active species. Pd(II) pre-catalysts are reduced in situ. The choice of ligand influences the electron density and steric environment of the palladium center, impacting oxidative addition and reductive elimination steps.[5] |
| Copper Co-catalyst | CuI, CuBr | Essential for the classic Sonogashira. | Catalyzes the formation of the copper acetylide, which is crucial for the transmetalation step.[1] The absence of copper can lead to a much slower reaction, often requiring higher temperatures (copper-free Sonogashira). |
| Base | Amines (TEA, DIPEA), Inorganic bases (K₂CO₃, Cs₂CO₃) | Crucial for deprotonating the alkyne. | The base neutralizes the HX by-product and facilitates the formation of the copper acetylide. For substrates with acidic protons (like our carboxylic acid), a sufficient excess of a non-nucleophilic amine base is recommended. |
| Solvent | THF, DMF, Toluene, Acetonitrile | Affects solubility and reaction rate. | Polar aprotic solvents like DMF and THF are commonly used as they can dissolve both the organic substrates and the catalyst system. The choice of solvent can also influence the stability of the catalytic species. |
| Temperature | Room Temperature to 80 °C | Influences reaction rate and side reactions. | Most Sonogashira couplings of aryl iodides proceed well at room temperature.[2] For less reactive substrates or to increase the reaction rate, gentle heating can be applied. However, higher temperatures can promote side reactions like alkyne homocoupling. |
Common Problems and Solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is of good quality and the reaction is performed under strictly inert conditions to prevent catalyst deactivation.
-
Insufficient Base: For substrates with acidic functional groups, ensure enough base is present to both neutralize the substrate and facilitate the catalytic cycle.
-
Poor Solubility: Choose a solvent in which all reactants are soluble.
-
-
Formation of Homocoupled Alkyne (Glaser Coupling):
-
Presence of Oxygen: This is the primary cause of Glaser coupling.[4] Ensure thorough degassing of solvents and maintain a positive pressure of inert gas throughout the reaction.
-
High Copper Concentration: In some cases, reducing the amount of copper co-catalyst can minimize homocoupling.
-
-
Decomposition of Starting Material or Product:
-
High Temperatures: Avoid excessive heating, especially for sensitive substrates.
-
Incompatible Base: A strong, nucleophilic base might react with the ketone or other functional groups. Triethylamine is generally a good choice for this substrate.
-
Conclusion
The Sonogashira coupling is an invaluable tool for the synthesis of complex molecules in academic and industrial research. By understanding the underlying mechanism and the influence of various reaction parameters, researchers can effectively apply this methodology to challenging substrates like "6-(2-Iodophenyl)-6-oxohexanoic acid." The detailed protocol and troubleshooting guide provided in this application note serve as a comprehensive resource for scientists engaged in the synthesis of novel chemical entities for drug discovery and materials science.
References
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Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling. [Link]
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Wikipedia. (2023, November 28). Sonogashira coupling. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726–4730. [Link]
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Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
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Plenio, H., & Fleck, M. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(17), 7349–7362. [Link]
-
Che-Station. (2014, March 11). Sonogashira-Hagiwara Cross Coupling Reaction. [Link]
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Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752–5755. [Link]
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Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]
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Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction. Angewandte Chemie International Edition, 42(14), 1566–1568. [Link]
-
Doucet, H., & Hierso, J.-C. (2007). Palladium-catalysed cross-coupling reactions (Suzuki, Stille, Sonogashira). In Modern Tools for the Synthesis of Complex Bioactive Molecules (pp. 61-115). Elsevier. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. [Link]
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Application Notes & Protocols: The Strategic Use of 6-(2-Iodophenyl)-6-oxohexanoic Acid in Modern Heterocyclic Synthesis
An in-depth technical guide for researchers, scientists, and drug development professionals.
Preamble: A Molecule of Strategic Importance
In the landscape of contemporary organic synthesis and drug discovery, the rational design of molecular scaffolds is paramount. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals and bioactive molecules.[1][2] The strategic selection of starting materials is therefore not merely a matter of convenience, but a critical decision that dictates the efficiency, novelty, and overall success of a synthetic campaign.
6-(2-Iodophenyl)-6-oxohexanoic acid emerges as a precursor of significant strategic value. Its architecture is deceptively simple, yet it houses a powerful combination of functional groups poised for a variety of sophisticated cyclization strategies. The molecule comprises three key reactive centers:
-
The 2-Iodoaryl Moiety: An ideal handle for transition-metal-catalyzed cross-coupling reactions and radical-mediated cyclizations. The carbon-iodine bond is sufficiently labile for oxidative addition to palladium(0) catalysts or for homolytic cleavage to generate aryl radicals.[3][4]
-
The Ketone Carbonyl: A versatile electrophilic site for nucleophilic attack, enabling the formation of new carbon-heteroatom bonds and serving as a point for ring closure.
-
The Terminal Carboxylic Acid: A nucleophilic or electrophilic partner (upon activation) that can be readily converted into amides, esters, or other functional groups, providing the second anchor point for intramolecular cyclization.
This guide provides an in-depth exploration of the synthetic utility of 6-(2-Iodophenyl)-6-oxohexanoic acid, focusing on field-proven insights into palladium-catalyzed and radical-initiated pathways for the construction of novel heterocyclic frameworks.
Part 1: Foundational Properties and Handling
Before embarking on synthetic protocols, a clear understanding of the starting material's properties is essential.
| Property | Value | Source |
| CAS Number | 898790-71-1 | |
| Molecular Formula | C₁₂H₁₃IO₃ | |
| Molecular Weight | 332.14 g/mol | |
| Appearance | Off-white to yellow solid | Supplier Data |
| Storage Temp. | 2-8°C | |
| Purity | Typically ≥97% |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.
Part 2: Palladium-Catalyzed Intramolecular Cyclization: Crafting Fused Nitrogen Heterocycles
Palladium catalysis represents one of the most powerful tools for C-C and C-N bond formation. The 2-iodoaryl group of our title compound is an excellent substrate for such transformations, enabling the synthesis of complex fused ring systems.[4][5][6] A particularly valuable application is the synthesis of tetrahydro-1-benzazepine-2,7-diones, a scaffold of interest in medicinal chemistry.
Causality Behind the Experimental Design
The logic of this synthetic pathway hinges on a two-step sequence: (1) initial formation of an amide bond using the carboxylic acid moiety, followed by (2) an intramolecular Heck-type or Buchwald-Hartwig-type cyclization.
-
Amide Formation: The carboxylic acid is first activated, typically by conversion to an acyl chloride or through the use of peptide coupling reagents.[7] This activated intermediate readily reacts with an amine (e.g., ammonia or a primary amine) to form the corresponding amide. This step introduces the nitrogen atom required for the heterocyclic ring.
-
Intramolecular Cyclization: The key step involves the palladium-catalyzed reaction. The catalytic cycle is initiated by the oxidative addition of the C-I bond to a Pd(0) complex. This forms an arylpalladium(II) intermediate. In a Buchwald-Hartwig type amination, this intermediate undergoes reductive elimination with the amide N-H bond to form the new C-N bond and close the seven-membered ring. The choice of phosphine ligand is critical here; bulky, electron-rich ligands are known to facilitate the reductive elimination step.
Workflow for Tetrahydro-1-benzazepine-2,7-dione Synthesis
Caption: Synthetic workflow for benzazepine synthesis.
Protocol 2.1: Synthesis of 3,4,5,6-Tetrahydro-1H-benzo[b]azepine-2,7-dione
Part A: Synthesis of 6-(2-Iodophenyl)-6-oxohexanamide
-
Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-(2-Iodophenyl)-6-oxohexanoic acid (1.0 eq, e.g., 3.32 g, 10 mmol).
-
Solvent: Add anhydrous dichloromethane (DCM, 40 mL).
-
Activation: Cool the solution to 0°C in an ice bath. Add oxalyl chloride (1.2 eq, 1.05 mL, 12 mmol) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Causality: Oxalyl chloride converts the carboxylic acid to a highly reactive acyl chloride. DMF catalyzes this transformation.[7]
-
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up (Acyl Chloride): Remove the solvent and excess oxalyl chloride in vacuo. The resulting crude acyl chloride is used immediately in the next step.
-
Amidation: Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF, 30 mL) and cool to 0°C. Add ammonium hydroxide (28-30% solution, 5.0 eq, ~3.4 mL, 50 mmol) dropwise.
-
Reaction: Stir the mixture at 0°C for 1 hour and then at room temperature overnight.
-
Work-up (Amide): Quench the reaction by adding water (50 mL). Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 30-70% ethyl acetate in hexanes) to yield the pure amide.
Part B: Palladium-Catalyzed Intramolecular Cyclization
-
Setup: To a flame-dried Schlenk tube, add the 6-(2-Iodophenyl)-6-oxohexanamide (1.0 eq, e.g., 1.66 g, 5 mmol), Pd₂(dba)₃ (2.5 mol%, 115 mg), Xantphos (6 mol%, 174 mg), and cesium carbonate (Cs₂CO₃, 2.0 eq, 3.26 g, 10 mmol).
-
Causality: Pd₂(dba)₃ is a stable Pd(0) precatalyst. Xantphos is a bulky "bite-angle" ligand that promotes the desired reductive elimination. Cs₂CO₃ is a strong, non-nucleophilic base required to deprotonate the amide.
-
-
Solvent: Add anhydrous, degassed 1,4-dioxane (25 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110°C with vigorous stirring for 12-24 hours. Monitor the reaction by LC-MS or TLC.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and base.
-
Extraction: Wash the filtrate with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford the target 3,4,5,6-Tetrahydro-1H-benzo[b]azepine-2,7-dione. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Part 3: Radical-Initiated Cyclization Strategies
Radical cyclizations offer a powerful, complementary approach to transition-metal-catalyzed methods. The C-I bond is relatively weak and can undergo homolytic cleavage under thermal or photochemical conditions to generate an aryl radical, which can then participate in intramolecular reactions.[3]
Causality Behind the Experimental Design
This approach relies on generating an aryl radical at the C2 position of the phenyl ring. This highly reactive intermediate can then add to a suitably placed intramolecular radical acceptor. The native hexanoic acid chain lacks an unsaturated moiety for this purpose. Therefore, a key element of this strategy is the a priori modification of the carboxylic acid to include a radical acceptor, such as an N-allyl or N-propargyl group on a derived amide.
The reaction is typically initiated by:
-
Thermal Initiators: AIBN (azobisisobutyronitrile) is a common choice, which decomposes upon heating to generate radicals that can abstract the iodine atom.
-
Tin-Based Reagents: Tributyltin hydride (Bu₃SnH) can mediate the reaction, though its toxicity is a significant drawback.
-
Photoredox Catalysis: Modern methods use visible-light photoredox catalysts to generate the aryl radical under mild conditions, offering a greener alternative.
Proposed Radical Cascade Workflow
Caption: Workflow for a radical-initiated cyclization.
Protocol 3.1: Synthesis of a Spirocyclic Lactam via Radical Cyclization
(Note: This is a representative protocol based on established principles of radical chemistry. Optimization may be required.)
Part A: Synthesis of N-allyl-6-(2-iodophenyl)-6-oxohexanamide
-
Follow the procedure in Protocol 2.1, Part A , steps 1-5, to generate the crude acyl chloride.
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM (30 mL). Add triethylamine (Et₃N, 2.5 eq) followed by allylamine (1.2 eq) dropwise at 0°C.
-
Reaction & Work-up: Stir at room temperature overnight. Wash the reaction mixture with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL). Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the N-allyl amide.
Part B: Radical Cyclization
-
Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the N-allyl amide (1.0 eq, e.g., 3.71 g, 10 mmol) in degassed toluene (100 mL).
-
Reagents: Add AIBN (0.2 eq, 328 mg, 2 mmol).
-
Causality: AIBN is the radical initiator. A sub-stoichiometric amount is used as it regenerates in the chain reaction.
-
-
H-atom Source: Add tributyltin hydride (Bu₃SnH, 1.2 eq, 3.2 mL, 12 mmol) via syringe.
-
Causality: Bu₃SnH serves two roles: it can initiate the reaction by forming a tributyltin radical, and it acts as the hydrogen atom donor to quench the alkyl radical intermediate in the final step of the propagation cycle.
-
-
Reaction: Heat the mixture to reflux (approx. 110°C) under an inert atmosphere for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and concentrate in vacuo. The crude product will contain tin byproducts.
-
Purification: Dissolve the residue in acetonitrile (50 mL) and wash with hexanes (3 x 30 mL) to remove the bulk of the tin salts. Concentrate the acetonitrile layer. Purify the resulting crude product by column chromatography on silica gel. A common technique for removing final traces of tin is to stir the product in a solution of potassium fluoride (KF) in methanol/ether.
Part 4: Synthesis of Phenanthridinone Analogs
Phenanthridinones are a class of compounds with significant biological activity, and their synthesis is of great interest.[8][9] Our starting material can be adapted to produce novel, functionalized phenanthridinone analogs through a sequence involving amide formation and subsequent intramolecular C-C bond formation.
Protocol 4.1: Synthesis of a Dihydrobenzo[c]phenanthridine-dione
This advanced protocol involves an initial amide formation followed by an intramolecular palladium-catalyzed direct arylation reaction.
-
Step 1: Amide Formation with 2-Bromoaniline. Using a standard peptide coupling method (e.g., HATU or EDC/HOBt), couple 6-(2-Iodophenyl)-6-oxohexanoic acid with 2-bromoaniline. This creates the biaryl precursor necessary for the final cyclization.
-
Step 2: Intramolecular Palladium-Catalyzed Cyclization.
-
Setup: Combine the amide from Step 1 (1.0 eq), Pd(OAc)₂ (5 mol%), a suitable ligand such as SPhos or RuPhos (10 mol%), and a base like potassium carbonate (K₂CO₃, 2.5 eq) in a Schlenk tube.
-
Reaction: Add a high-boiling polar aprotic solvent (e.g., DMA or NMP), degas, and heat to 120-140°C for 12-24 hours.
-
Causality: This reaction is designed to proceed via a C-H activation mechanism. The palladium catalyst will preferentially perform oxidative addition into the C-Br bond (which is generally more reactive than the C-I bond in these systems) and then undergo an intramolecular C-H activation/arylation with the iodophenyl ring to form the new C-C bond and construct the phenanthridinone core.
-
Work-up & Purification: Perform a standard aqueous work-up, extraction with an organic solvent, and purification by column chromatography to isolate the final tricyclic product.
-
References
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AA Blocks, Inc. 6-(2-Iodophenyl)-6-oxohexanoic acid | 898790-71-1. [Link]
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- 10. Editorial: Six-membered heterocycles: their synthesis and bio applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-(2-Iodophenyl)-6-oxohexanoic Acid in Materials Science
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Bifunctional Building Block
6-(2-Iodophenyl)-6-oxohexanoic acid is a unique molecule poised for significant applications in advanced materials science. Its structure incorporates three key functional moieties: a terminal carboxylic acid, an aryl ketone, and an ortho-substituted iodophenyl group. This distinct combination offers a versatile platform for the synthesis and functionalization of a new generation of materials. The carboxylic acid provides a robust anchor point for surface modification, while the aryl ketone and iodophenyl groups introduce opportunities for photochemistry, cross-coupling reactions, and polymer backbone integration. This guide provides an in-depth exploration of its potential applications, complete with detailed protocols to empower researchers in their experimental endeavors.
Core Molecular Attributes and Their Implications in Materials Science
The utility of 6-(2-Iodophenyl)-6-oxohexanoic acid stems from the distinct reactivity of its constituent functional groups. Understanding these attributes is crucial for designing innovative materials.
| Functional Group | Key Characteristics & Potential Applications |
| Carboxylic Acid (-COOH) | - Surface Anchoring: Forms strong bonds with metal oxide surfaces (e.g., TiO₂, SiO₂, ITO) and can be activated to react with amine or hydroxyl groups.[1][2][3] - Polymerization Monomer: Can participate in condensation polymerizations to form polyesters and polyamides.[4] |
| Aryl Ketone (C=O) | - Photoreactivity: Can act as a photosensitizer or participate in photochemical crosslinking reactions.[5] - Polymer Backbone Component: The ketone group can influence the thermal and mechanical properties of polymers.[4] |
| Iodophenyl (C-I) | - Cross-Coupling Handle: The carbon-iodine bond is a reactive site for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling further molecular elaboration.[6] - Precursor to Photoinitiators: Can be converted to diaryliodonium salts, which are effective cationic photoinitiators for polymerization.[7] |
Application Note I: Surface Functionalization of Nanomaterials
The carboxylic acid terminus of 6-(2-Iodophenyl)-6-oxohexanoic acid makes it an excellent candidate for the surface modification of a wide range of nanomaterials, including metal oxides and carbon-based materials.[2][8][9] This functionalization can be used to alter surface properties such as hydrophobicity, to introduce reactive sites for further modification, or to facilitate the dispersion of nanoparticles in polymer matrices.[9]
Protocol 1: Functionalization of Titanate Nanotubes (TNTs)
This protocol details the steps for anchoring 6-(2-Iodophenyl)-6-oxohexanoic acid onto the surface of titanate nanotubes, creating a functional platform for subsequent applications.[2]
Materials:
-
Titanate nanotubes (TNTs)
-
6-(2-Iodophenyl)-6-oxohexanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
Activation of Carboxylic Acid:
-
In a round-bottom flask, dissolve 100 mg of 6-(2-Iodophenyl)-6-oxohexanoic acid in 20 mL of anhydrous DMF.
-
Add 1.2 equivalents of DCC and 0.1 equivalents of DMAP to the solution.
-
Stir the mixture at room temperature for 2 hours under an inert atmosphere (e.g., nitrogen or argon). This step forms a highly reactive O-acylisourea intermediate.
-
-
Surface Functionalization of TNTs:
-
Disperse 500 mg of dried TNTs in 30 mL of anhydrous DMF by sonication for 15 minutes.
-
Add the activated 6-(2-Iodophenyl)-6-oxohexanoic acid solution to the TNT dispersion.
-
Stir the reaction mixture at 60°C for 24 hours.
-
-
Purification of Functionalized TNTs:
-
Centrifuge the mixture to collect the functionalized TNTs.
-
Wash the collected solid sequentially with DMF, ethanol, and deionized water to remove unreacted reagents and byproducts.
-
Dry the functionalized TNTs under vacuum at 60°C overnight.
-
Characterization:
-
FT-IR Spectroscopy: To confirm the presence of the ester linkage and the aromatic rings on the TNT surface.
-
X-ray Photoelectron Spectroscopy (XPS): To quantify the atomic composition of the surface and confirm the presence of iodine.
-
Thermogravimetric Analysis (TGA): To determine the grafting density of the organic molecule on the TNT surface.
Application Note II: Synthesis of Functional Polymers
The bifunctional nature of 6-(2-Iodophenyl)-6-oxohexanoic acid allows it to be used as a monomer in the synthesis of functional polymers. The resulting polymers will have pendant iodophenyl groups that can be used for post-polymerization modification, such as crosslinking or grafting of other polymer chains.
Protocol 2: Synthesis of a Functional Polyester via Melt Polycondensation
This protocol describes the synthesis of a polyester incorporating 6-(2-Iodophenyl)-6-oxohexanoic acid, leading to a material with tunable properties.
Materials:
-
6-(2-Iodophenyl)-6-oxohexanoic acid
-
1,6-Hexanediol
-
Antimony(III) oxide (catalyst)
-
Toluene
-
Methanol
Procedure:
-
Monomer Preparation:
-
Ensure both 6-(2-Iodophenyl)-6-oxohexanoic acid and 1,6-hexanediol are thoroughly dried before use.
-
-
Polymerization:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, combine equimolar amounts of 6-(2-Iodophenyl)-6-oxohexanoic acid and 1,6-hexanediol.
-
Add 0.1 mol% of antimony(III) oxide as a catalyst.
-
Heat the mixture to 180°C under a slow stream of nitrogen to initiate the esterification reaction. Water will be evolved and collected.
-
After 4 hours, gradually increase the temperature to 220°C and apply a vacuum to remove the remaining water and drive the polymerization to completion.
-
Continue the reaction under vacuum for an additional 4-6 hours, or until the desired viscosity is achieved.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Dissolve the resulting polymer in a minimal amount of toluene.
-
Precipitate the polymer by slowly adding the solution to a large volume of cold methanol.
-
Filter and dry the purified polymer under vacuum at 50°C.
-
Characterization:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature and melting point of the polyester.
Application Note III: Development of Photoinitiating Systems
The iodophenyl moiety can be converted into a diaryliodonium salt, a class of compounds known to be efficient photoinitiators for cationic polymerization.[7] This opens up applications in UV-curable coatings, adhesives, and 3D printing resins.
Protocol 3: Synthesis of a Diaryliodonium Salt Photoinitiator
This protocol outlines a two-step synthesis of a diaryliodonium salt derived from 6-(2-Iodophenyl)-6-oxohexanoic acid.
Materials:
-
6-(2-Iodophenyl)-6-oxohexanoic acid
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Trifluoroacetic acid (TFA)
-
Benzene
-
Sodium hexafluorophosphate (NaPF₆)
-
Dichloromethane
-
Diethyl ether
Procedure:
-
Synthesis of the Iodosyl Intermediate:
-
Dissolve 6-(2-Iodophenyl)-6-oxohexanoic acid in dichloromethane.
-
Cool the solution to 0°C and slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 4 hours.
-
The resulting iodosylbenzene derivative can be isolated by precipitation with diethyl ether, but is often used directly in the next step.
-
-
Formation of the Diaryliodonium Salt:
-
To the crude iodosyl intermediate, add benzene (1.5 equivalents) and trifluoroacetic acid (as a catalyst).
-
Stir the mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and add an aqueous solution of sodium hexafluorophosphate to precipitate the diaryliodonium salt.
-
Filter the solid, wash with cold water and diethyl ether, and dry under vacuum.
-
Application in Photopolymerization:
-
The synthesized diaryliodonium salt can be blended with a monomer (e.g., an epoxide or vinyl ether) and a photosensitizer.
-
Upon exposure to UV light, the diaryliodonium salt will generate a strong acid, initiating cationic polymerization of the monomer.
Visualizing the Workflow
Workflow for Surface Functionalization
Caption: Polyester synthesis pathway.
References
-
Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal. Available at: [Link]
-
Functionalization of Hydroxyl and Carboxylic Acid Terminated Self-Assembled Monolayers. Langmuir - ACS Publications. Available at: [Link]
-
Practical Applications of Polyvalent Iodine Compounds. ResearchGate. Available at: [Link]
-
Performance Advantaged β-ketone Containing Polymers. National Renewable Energy Laboratory. Available at: [Link]
-
Surface Modification of Titanate Nanotubes with a Carboxylic Arm for Further Functionalization Intended to Pharmaceutical Applications. PMC - NIH. Available at: [Link]
-
Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. MDPI. Available at: [Link]
-
Application of recyclable, polymer-immobilized iodine(III) oxidants in catalytic C–H bond functionalization. ResearchGate. Available at: [Link]
-
Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Cell Press. Available at: [Link]
-
Silane Redistribution Catalyzed by [Mes-B-TMP]+ Borinium Ion. American Chemical Society. Available at: [Link]
-
Grafting of Polypyrrole-3-carboxylic Acid to the Surface of Hexamethylene Diisocyanate-Functionalized Graphene Oxide. MDPI. Available at: [Link]
-
Aryl ketone synthesis via tandem orthoplatinated triarylphosphite-catalyzed addition reactions of arylboronic acids with aldehyd. SciSpace. Available at: [Link]
-
Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. NIH. Available at: [Link]
-
Synthesis of aryl ketones from alkynes. ResearchGate. Available at: [Link]
-
Carboxylic Acid Applications in Nanotechnology: Future Insights. Patsnap Eureka. Available at: [Link]
-
Controlled Carboxylic Acid-Functionalized Silicon Nitride Surfaces through Supersonic Molecular Beam Deposition. PMC - NIH. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Surface Modification of Titanate Nanotubes with a Carboxylic Arm for Further Functionalization Intended to Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlled Carboxylic Acid-Functionalized Silicon Nitride Surfaces through Supersonic Molecular Beam Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Carboxylic Acid Applications in Nanotechnology: Future Insights [eureka.patsnap.com]
Troubleshooting & Optimization
Preventing dehalogenation of "6-(2-Iodophenyl)-6-oxohexanoic acid" during reactions
Welcome to the technical support center for "6-(2-Iodophenyl)-6-oxohexanoic acid." This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of using this versatile building block. The primary focus of this document is to address a critical challenge encountered during its application in synthesis: the unwanted cleavage of the carbon-iodine bond (dehalogenation), which leads to the formation of "6-oxo-6-phenylhexanoic acid" as a significant byproduct.
This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs) grounded in reaction kinetics and mechanisms, and a detailed experimental protocol to help you minimize dehalogenation and maximize the yield of your desired product.
Troubleshooting Guide: Minimizing Dehalogenation
This section is structured in a question-and-answer format to directly address common issues observed during reactions with 6-(2-Iodophenyl)-6-oxohexanoic acid, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Q1: I'm seeing a significant amount of the dehalogenated byproduct in my Suzuki-Miyaura reaction. What is the most likely cause?
A1: The formation of the dehalogenated product, 6-oxo-6-phenylhexanoic acid, is a common side reaction known as hydrodehalogenation. In the context of a Suzuki-Miyaura reaction, this typically arises from one of two primary mechanistic pathways after the initial oxidative addition of your aryl iodide to the Pd(0) catalyst.
-
Pathway A: β-Hydride Elimination. If a palladium hydride (Pd-H) species is formed in your reaction, it can insert into the aryl-palladium intermediate, leading to reductive elimination of the dehalogenated arene. Sources of the hydride can include solvents (like alcohols), water, or even the boronic acid reagent itself.
-
Pathway B: Protonolysis. Direct reaction of the aryl-palladium intermediate with a proton source (often from the solvent or trace water) can lead to cleavage of the carbon-palladium bond, resulting in the dehalogenated product.
The ortho-position of the iodine atom, coupled with the electron-withdrawing benzoyl group in your substrate, can make the C-I bond particularly susceptible to these side reactions.
Q2: How does my choice of palladium catalyst and ligand affect the rate of dehalogenation?
A2: The choice of ligand is arguably the most critical factor in controlling dehalogenation. The ligand's steric and electronic properties directly influence the rates of the desired reductive elimination (forming your product) versus the undesired hydrodehalogenation.
For a sterically hindered substrate like 6-(2-Iodophenyl)-6-oxohexanoic acid, the general recommendation is to use bulky, electron-rich monophosphine ligands .
-
Why bulky ligands? Ligands with significant steric bulk (e.g., SPhos, XPhos, RuPhos) promote the reductive elimination step of the catalytic cycle, which is the product-forming step.[1] By accelerating this step, the aryl-palladium intermediate has less time to undergo side reactions that lead to dehalogenation.
-
Why electron-rich ligands? Electron-donating ligands increase the electron density on the palladium center, which also facilitates the reductive elimination step.
Using less bulky, traditional ligands like triphenylphosphine (PPh₃) with a sterically hindered substrate can slow down the reductive elimination, allowing the competing dehalogenation pathways to become more prominent.
Q3: Can the base I use influence the amount of dehalogenated byproduct?
A3: Absolutely. The base plays a crucial role not only in activating the boronic acid for transmetalation but also in influencing side reactions.
-
Strong vs. Weak Bases: While a base is necessary, overly strong bases (like NaOH or KOH) in combination with protic solvents (like methanol or water) can promote the formation of palladium-hydride species, a key culprit in dehalogenation.[2]
-
Recommended Bases: For substrates prone to dehalogenation, weaker inorganic bases are often preferred. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices as they are effective in promoting the reaction while being less likely to induce dehalogenation pathways.[3] Cesium carbonate (Cs₂CO₃) is also a good, albeit more expensive, option.
The free carboxylic acid moiety in your substrate can be deprotonated by the base. It is important to use a sufficient excess of base to account for this and to ensure the catalytic cycle proceeds efficiently.
Q4: I'm running my reaction at a high temperature to speed it up. Could this be contributing to the dehalogenation?
A4: Yes, high temperatures can significantly accelerate dehalogenation.[4] The C-I bond is the weakest of the carbon-halogen bonds, and it is susceptible to thermal decomposition, potentially through radical pathways. While heating is often necessary to drive cross-coupling reactions to completion, excessive temperatures can favor the undesired dehalogenation side reaction. It is a delicate balance. We recommend starting at a moderate temperature (e.g., 80-90 °C) and monitoring the reaction progress. Only increase the temperature if the reaction is sluggish.
Q5: My starting material seems to be degrading even before the reaction starts. Is this possible?
A5: Yes, aryl iodides, especially those with certain substitution patterns, can be sensitive to light.[5][6] Photochemical energy can be sufficient to induce homolytic cleavage of the weak C-I bond, leading to the formation of an aryl radical. This radical can then abstract a hydrogen atom from the solvent or other components in the mixture to form the dehalogenated product. It is good practice to protect your reaction from direct light, for example, by wrapping the reaction flask in aluminum foil.
Frequently Asked Questions (FAQs)
What is the fundamental mechanism of dehalogenation in a Suzuki-Miyaura reaction?
Dehalogenation, or more specifically hydrodehalogenation, is a reductive process that replaces the iodine atom with a hydrogen atom. In palladium-catalyzed reactions, it is not a simple decomposition but rather a competing catalytic cycle. The key intermediate is the arylpalladium(II) species formed after oxidative addition. From this point, two main pathways can lead to the dehalogenated byproduct:
-
Via a Palladium-Hydride Intermediate: A Pd-H species can be formed from various sources in the reaction medium. This hydride can then participate in a reductive elimination with the aryl group, releasing the dehalogenated product and regenerating the Pd(0) catalyst.
-
Protonolysis of the Aryl-Palladium Bond: The Ar-Pd bond can be cleaved by a proton source (H⁺), which can come from water, alcohols, or the carboxylic acid of the substrate itself.
Below is a diagram illustrating how the desired productive cycle competes with the dehalogenation side reaction.
Figure 2: Suzuki-Miyaura coupling of the target molecule.
Materials:
-
6-(2-Iodophenyl)-6-oxohexanoic acid (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous (<50 ppm water)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-(2-Iodophenyl)-6-oxohexanoic acid (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous potassium carbonate (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the starting aryl iodide.
-
Degassing (Optional but Recommended): To further ensure removal of dissolved oxygen, sparge the solution with a gentle stream of argon for 10-15 minutes.
-
Reaction: Wrap the flask with aluminum foil to protect it from light. Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Transfer the filtrate to a separatory funnel and carefully acidify with 1 M HCl until the aqueous layer is pH ~2-3. This will protonate the carboxylic acid product, allowing it to be extracted into the organic layer.
-
Separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired product from any remaining starting material and the dehalogenated byproduct.
References
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved January 26, 2026, from [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Retrieved January 26, 2026, from [Link]
-
Organometallics. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. Retrieved January 26, 2026, from [Link]
-
The Journal of Organic Chemistry. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. ACS Publications. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (n.d.). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (n.d.). Room Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Iodoketone synthesis by iodination. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... Retrieved January 26, 2026, from [Link]
-
Royal Society of Chemistry. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved January 26, 2026, from [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. Retrieved January 26, 2026, from [Link]
-
eScholarship@McGill. (2016). Photo-induced iodination of aryl halides under very mild conditions. Retrieved January 26, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). On the role of additives in alkyl–alkyl Negishi cross-couplings. Retrieved January 26, 2026, from [Link]
-
JACS Au. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. ACS Publications. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Retrieved January 26, 2026, from [Link]
-
MDPI. (2022). Reactivity Studies of Phosphinines: The Selenation of Diphenyl-Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of α-Iodoketones from Allylic Alcohols through Aerobic Oxidative Iodination. Retrieved January 26, 2026, from [Link]
-
Reddit. (n.d.). Spontaneous aryl iodide deiodination upon heating. Retrieved January 26, 2026, from [Link]
-
ChemRxiv. (n.d.). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Decarboxylative cross-coupling. Retrieved January 26, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Retrieved January 26, 2026, from [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Room Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]
Technical Support Center: Sonogashira Coupling of "6-(2-Iodophenyl)-6-oxohexanoic acid"
Welcome to the technical support center for the Sonogashira coupling of "6-(2-Iodophenyl)-6-oxohexanoic acid." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction, maximize yield, and minimize byproduct formation. Our approach is grounded in mechanistic principles to empower you with the understanding needed to make informed decisions in your experimental design.
I. Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted as a series of question-and-answer scenarios that address specific problems you may encounter during the Sonogashira coupling of "6-(2-Iodophenyl)-6-oxohexanoic acid."
Q1: My primary byproduct is a homocoupled diyne (Glaser coupling product). How can I minimize this?
Answer:
The formation of a homocoupled diyne, often referred to as the Glaser coupling product, is the most common byproduct in Sonogashira reactions.[1][2] This side reaction is an oxidative dimerization of the terminal alkyne, catalyzed by the copper(I) cocatalyst in the presence of oxygen.[1] For a substrate like "6-(2-Iodophenyl)-6-oxohexanoic acid," which is likely a valuable intermediate, minimizing this byproduct is critical.
Causality and Mechanistic Insight:
The Glaser coupling pathway competes directly with the desired cross-coupling reaction. The copper acetylide intermediate, which is essential for the Sonogashira catalytic cycle, can be oxidized (typically by residual oxygen) to a copper(II) species, leading to the dimerization of the alkyne.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing Glaser homocoupling.
Step-by-Step Mitigation Protocol:
-
Rigorous Degassing: Ensure all solvents (e.g., amine bases like triethylamine or diethylamine, and any co-solvents like THF or DMF) are thoroughly degassed prior to use.[1] This can be achieved by at least three freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for a minimum of 30 minutes.
-
Strict Inert Atmosphere: The reaction vessel must be purged of oxygen. Assemble your glassware hot from the oven, allow it to cool under a stream of inert gas, and maintain a positive pressure of nitrogen or argon throughout the reaction.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly via a syringe pump can help to keep its instantaneous concentration low, favoring the cross-coupling reaction over homocoupling.
-
Consider Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed to circumvent the issue of Glaser coupling.[1][2] These methods often require specific ligands or higher reaction temperatures but can be highly effective.
-
Optimize Copper(I) Source: Ensure your CuI is of high purity and preferably from a freshly opened bottle. Older sources can be contaminated with copper(II) which can promote homocoupling.
Q2: The reaction is sluggish or stalls, resulting in low conversion of my aryl iodide. What are the likely causes and solutions?
Answer:
Low or no conversion of "6-(2-Iodophenyl)-6-oxohexanoic acid" points towards issues with the catalytic cycle, most likely catalyst deactivation or suboptimal reaction conditions.
Causality and Mechanistic Insight:
The Sonogashira reaction relies on a delicate interplay between the palladium and copper catalytic cycles.[2] The rate-limiting step is often the oxidative addition of the aryl halide to the Pd(0) species.[3] Catalyst deactivation can occur through the formation of inactive palladium black or the oxidation of the phosphine ligands.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Step-by-Step Mitigation Protocol:
-
Catalyst and Ligand Integrity:
-
Palladium Source: Use a reliable source of palladium catalyst, such as Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like PdCl₂(PPh₃)₂ with an in-situ reduction step.[1] If you suspect your catalyst has degraded, use a fresh batch.
-
Ligand Choice: While triphenylphosphine is common, more electron-rich and bulky phosphine ligands can accelerate the oxidative addition step.[4] Consider ligands like P(t-Bu)₃ for more challenging substrates.
-
-
Base and Solvent System:
-
The carboxylic acid on your substrate will be deprotonated by the amine base. While generally well-tolerated, the choice of base can be crucial. Triethylamine or diisopropylethylamine are common choices. Ensure the base is dry and of high purity.
-
The use of a co-solvent like THF, DMF, or acetonitrile can improve the solubility of your starting material and the catalytic species.
-
-
Reaction Temperature: While many Sonogashira couplings on aryl iodides proceed at room temperature, sluggish reactions can often be accelerated by gentle heating (40-60 °C).[3] Monitor for potential byproduct formation at higher temperatures.
-
Purity of Starting Materials: Ensure your "6-(2-Iodophenyl)-6-oxohexanoic acid" and the terminal alkyne are pure. Impurities can sometimes poison the catalyst.
Q3: I am observing byproducts that suggest reactions involving the carboxylic acid or ketone functionalities. Is this possible and how can I prevent it?
Answer:
While the carboxylic acid and ketone groups are generally compatible with Sonogashira conditions, side reactions are possible under certain circumstances, although they are less common than Glaser coupling.
Causality and Mechanistic Insight:
-
Carboxylic Acid: The primary interaction is deprotonation by the amine base to form a carboxylate salt. This is usually unproblematic. However, at elevated temperatures, decarboxylation could be a theoretical concern, though it is more relevant in specific "decarbonylative" cross-coupling reactions which follow a different mechanistic pathway.[5][6] Intramolecular cyclization involving the carboxylate and the newly formed alkyne is also a possibility, especially if a five- or six-membered ring can be formed.
-
Ketone: The ketone is generally inert to the Sonogashira catalytic system. Side reactions involving the ketone would likely be related to the basic conditions, such as aldol-type reactions if the alkyne or other components have enolizable protons, but this is unlikely to be a major pathway.
Troubleshooting and Prevention:
-
Maintain Mild Conditions: To avoid potential side reactions like decarboxylation or intramolecular cyclization, it is best to run the reaction at the lowest temperature that allows for a reasonable reaction rate. For aryl iodides, this is often room temperature.
-
Choice of Base: Using a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) can minimize base-mediated side reactions. If intramolecular cyclization is suspected, switching to an inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent might be beneficial, although this may require higher temperatures.[7]
-
Protection Strategy (If Necessary): If side reactions involving the carboxylic acid persist, a protection strategy could be employed. Converting the carboxylic acid to a simple ester (e.g., methyl or ethyl ester) prior to the coupling, followed by deprotection, can be an effective, albeit longer, route.[8][9]
II. Frequently Asked Questions (FAQs)
-
What is the optimal Pd catalyst loading for this reaction?
-
For aryl iodides, catalyst loading is typically in the range of 1-5 mol %. Higher loadings may be required for less reactive systems or to compensate for slow catalyst turnover.
-
-
Do I need to use a copper co-catalyst?
-
The classic Sonogashira protocol uses a copper(I) co-catalyst (typically CuI) to facilitate the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[10] While copper-free versions exist, the copper-catalyzed reaction is often faster and proceeds under milder conditions.[1][2] However, if Glaser homocoupling is a persistent issue, a copper-free protocol is the best solution.[1]
-
-
How do I monitor the progress of the reaction?
-
Thin-layer chromatography (TLC) is a convenient method. You should see the consumption of your aryl iodide and the appearance of a new, typically less polar, product spot. Gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) can provide more quantitative monitoring.
-
-
My product appears to be a complex mixture. What are the likely components?
-
A complex mixture could contain:
-
Your desired cross-coupled product.
-
Unreacted "6-(2-Iodophenyl)-6-oxohexanoic acid."
-
The Glaser homocoupling product of your alkyne.
-
Potentially, a homocoupled biaryl product from the dehalogenation and dimerization of your starting material (Ullmann coupling), although this is less common under Sonogashira conditions.
-
-
III. Data and Protocols
Table 1: Influence of Reaction Parameters on Byproduct Formation
| Parameter | Condition | Effect on Glaser Coupling | Effect on Cross-Coupling | Recommendation |
| Atmosphere | Air | High | Decreased Yield | Use a strict inert atmosphere (N₂ or Ar). |
| Copper(I) Cocatalyst | Present | Potential for homocoupling | Increased rate, milder conditions | Use if possible, but with rigorous degassing. |
| Absent | Eliminated | May require higher temp/specific ligands | Recommended if homocoupling is severe. | |
| Base | Amine (e.g., Et₃N) | No direct effect | Effective proton scavenger | Standard choice for mild conditions. |
| Inorganic (e.g., K₂CO₃) | No direct effect | May require higher temperatures | Alternative to avoid amine-related side reactions. | |
| Temperature | Room Temperature | Lower | Sufficient for aryl iodides | Optimal starting point. |
| Elevated (>60 °C) | Can increase | May improve rate for sluggish reactions | Use with caution; monitor for byproducts. |
Protocol: Standard Sonogashira Coupling of 6-(2-Iodophenyl)-6-oxohexanoic acid
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add "6-(2-Iodophenyl)-6-oxohexanoic acid" (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Seal the flask with septa, and evacuate and backfill with argon three times.
-
Add degassed triethylamine (3.0 equiv) and degassed THF (to achieve a 0.1 M concentration of the aryl iodide) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe over 5 minutes.
-
Stir the reaction at room temperature and monitor by TLC until the starting aryl iodide is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with saturated aqueous NH₄Cl, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Mechanistic Overview
A clear understanding of the reaction mechanism is paramount for effective troubleshooting. The Sonogashira coupling proceeds via two interconnected catalytic cycles.
Caption: The interconnected catalytic cycles of the Sonogashira reaction and the competing Glaser homocoupling pathway.
V. References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726–4730. [Link]
-
NROChemistry. (2020, July 25). Sonogashira Coupling [Video]. YouTube. [Link]
-
Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Organic Chemistry Frontiers, 8(24), 6927-6937. [Link]
-
MDPI. (n.d.). Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
ChemHelpASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Sohogashira reaction conditions for substrates that do not react using standard reaction conditions. Could some one provide reaction conditions?. [Link]
-
ResearchGate. (n.d.). Sequential Sonogashira coupling/ADH ketone reduction. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
ChemOrgChem. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| [Video]. YouTube. [Link]
-
ACS Publications. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society, 141(30), 11845–11851. [Link]
-
PubMed. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Technical Support Center: 6-(2-Iodophenyl)-6-oxohexanoic acid in Organic Synthesis
Welcome to the technical support center for "6-(2-Iodophenyl)-6-oxohexanoic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up and purification procedures for reactions involving this versatile building block. My aim is to move beyond simple protocols and explain the "why" behind each step, empowering you to troubleshoot and optimize your synthetic routes effectively.
Introduction to 6-(2-Iodophenyl)-6-oxohexanoic acid
"6-(2-Iodophenyl)-6-oxohexanoic acid" is a trifunctional molecule featuring an aryl iodide, a ketone, and a carboxylic acid. This unique combination makes it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions where the aryl iodide serves as a handle for carbon-carbon and carbon-heteroatom bond formation. The presence of the ketone and carboxylic acid moieties, however, necessitates careful consideration during reaction work-up and purification to ensure high purity of the final product.
This guide is structured in a question-and-answer format to directly address common challenges and frequently asked questions.
Part 1: Troubleshooting Guide for Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck are primary applications for "6-(2-Iodophenyl)-6-oxohexanoic acid."[1][2][3][4] The following section addresses common issues encountered during the work-up of these reactions.
Issue 1: Low or No Product Formation
Question: I performed a Suzuki-Miyaura coupling with my "6-(2-Iodophenyl)-6-oxohexanoic acid" and a boronic acid, but TLC/LC-MS analysis shows only starting material. What could have gone wrong?
Answer: This is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[4] Ensure your reaction was set up under a rigorously inert atmosphere (argon or nitrogen). Degas your solvents thoroughly before use.
-
Catalyst and Ligand Choice: While standard catalysts like Pd(PPh₃)₄ can be effective, sterically hindered substrates or challenging coupling partners may require more specialized ligand systems (e.g., SPhos, XPhos) to promote efficient oxidative addition and reductive elimination.[1]
-
Base Selection: The base is crucial in the Suzuki-Miyaura catalytic cycle for the activation of the boronic acid.[5] For a substrate with a carboxylic acid, a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred over stronger bases like sodium hydroxide (NaOH) to avoid potential side reactions. The base also deprotonates your carboxylic acid, forming a carboxylate salt. This can affect the solubility of your starting material, so ensure your solvent system can accommodate this.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is typically used in Suzuki-Miyaura reactions. The water is essential for the activity of many common bases. The ratio of organic solvent to water can significantly impact the reaction rate and should be optimized.
Issue 2: Difficulty in Removing Palladium Catalyst Residues
Question: My final product is contaminated with a black solid, which I suspect is palladium black. How can I efficiently remove palladium residues from my polar, acidic product?
Answer: Palladium contamination is a frequent problem in cross-coupling chemistry, especially in pharmaceutical applications where metal residues are strictly regulated.[6] The polar nature of your product, due to the carboxylic acid, can make standard purification methods challenging.
Core Strategy: Acid-Base Extraction and Scavenging
-
Initial Filtration: After the reaction, dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite®. This will remove the bulk of the precipitated palladium black.
-
Acid-Base Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Add a dilute aqueous base (e.g., 1 M NaHCO₃ or K₂CO₃) to deprotonate the carboxylic acid, forming the water-soluble carboxylate salt. Your product will move into the aqueous layer, leaving behind non-polar impurities and some palladium complexes in the organic layer.
-
Separate the layers. Wash the aqueous layer with fresh ethyl acetate or another suitable organic solvent to remove any remaining non-polar impurities.
-
Carefully acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of around 2-3. This will re-protonate the carboxylate, causing your product to precipitate if it is a solid, or allowing it to be extracted back into an organic solvent.
-
Extract your product with several portions of an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Palladium Scavengers: If acid-base extraction is insufficient, consider using a palladium scavenger. These are materials with a high affinity for palladium.[6]
-
Thiol-functionalized silica gel: This can be added to a solution of your crude product and stirred for several hours before being filtered off.
-
Activated Carbon: Stirring a solution of your product with activated carbon can also effectively remove palladium residues.[6] However, be aware that this can sometimes lead to product loss through adsorption.
-
| Palladium Removal Technique | Principle | Advantages | Disadvantages |
| Celite® Filtration | Physical removal of precipitated metal | Simple, removes bulk contamination | Ineffective for soluble palladium species |
| Acid-Base Extraction | Separation based on differential solubility | Purifies from non-polar impurities simultaneously | May not remove all palladium complexes |
| Thiol-Functionalized Silica | Covalent binding of palladium | High efficiency for palladium removal | Can be expensive |
| Activated Carbon | Adsorption of palladium | Cost-effective | Potential for product loss |
Issue 3: Persistent Triphenylphosphine Oxide (TPPO) Impurity
Question: I used a palladium catalyst with triphenylphosphine (PPh₃) ligands, and now I can't get rid of the triphenylphosphine oxide (TPPO) byproduct. It co-elutes with my product on silica gel. What are my options?
Answer: TPPO is a notoriously difficult impurity to remove due to its moderate polarity and high crystallinity. Here are a few effective strategies:
-
Solvent Precipitation: TPPO has low solubility in non-polar solvents. After your initial work-up, you can try dissolving the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and then adding a non-polar solvent (like hexanes or pentane) to precipitate the TPPO.
-
Complexation with Metal Salts: TPPO can form complexes with certain metal salts, which then precipitate from solution. A common method is to dissolve the crude product in ethanol and add zinc chloride (ZnCl₂). The resulting TPPO-ZnCl₂ complex is insoluble and can be filtered off.
-
Chromatographic Optimization: While TPPO can be challenging to separate via standard silica gel chromatography, optimizing your mobile phase can improve separation. A gradient elution from a non-polar to a more polar solvent system can be effective. For highly polar products, reverse-phase chromatography might be a better option.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for "6-(2-Iodophenyl)-6-oxohexanoic acid" and what are the likely impurities from the synthesis?
A1: A likely synthetic route is a Friedel-Crafts acylation of iodobenzene with a derivative of adipic acid, such as adipic anhydride or adipoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[7]
Plausible Synthetic Route:
Caption: Plausible synthesis of the target molecule.
Potential Impurities from Synthesis:
-
Unreacted Iodobenzene: Can be removed by distillation or during the acid-base work-up.
-
Adipic Acid: Highly polar and can be removed with an aqueous wash.
-
Positional Isomers: Friedel-Crafts reactions can sometimes yield a mixture of ortho, meta, and para isomers. The para-isomer is often the major product due to sterics.[7] Careful purification by chromatography or recrystallization is necessary to isolate the desired ortho-isomer.
-
Di-acylated Products: If an excess of the acylating agent is used, a second acylation on the aromatic ring is possible.
Q2: How does the presence of both a ketone and a carboxylic acid affect the work-up of a Sonogashira or Heck reaction?
A2: The dual functionality requires a balanced approach to the work-up.
-
Sonogashira Reaction: This reaction is typically run under basic conditions, often with an amine base like triethylamine or diisopropylamine.[2][4] Your carboxylic acid will be deprotonated to the corresponding ammonium salt. This increases its polarity, which might affect its solubility in the reaction solvent. During work-up, an acid-base extraction is highly effective. The basic conditions will keep your product in the aqueous layer as the carboxylate salt, while the less polar byproducts (like alkyne homocoupling products) and catalyst residues remain in the organic layer. Subsequent acidification will allow for the recovery of your product.[8]
-
Heck Reaction: The Heck reaction can be run under various conditions, but often involves a base as well. The work-up strategy will be similar to that of the Sonogashira reaction, focusing on an initial filtration to remove the palladium catalyst, followed by an acid-base extraction to separate the acidic product from neutral byproducts.
Q3: Can I protect the carboxylic acid or ketone group before the cross-coupling reaction?
A3: Yes, protection strategies can be employed, but they add steps to your synthesis.
-
Carboxylic Acid Protection: The most common way to protect a carboxylic acid is to convert it into an ester (e.g., a methyl or ethyl ester). This removes the acidic proton, which can sometimes interfere with the basic conditions of the cross-coupling reaction. The ester can be hydrolyzed back to the carboxylic acid after the coupling reaction.[9]
-
Ketone Protection: Ketones are generally stable under the conditions of most cross-coupling reactions. However, if you are using a coupling partner that is a strong nucleophile and could potentially react with the ketone, you could protect it as a ketal (e.g., by reacting it with ethylene glycol). The ketal is stable to the basic conditions of the cross-coupling reaction and can be removed with an acidic work-up.
Workflow for a Protected Suzuki-Miyaura Coupling:
Caption: A protected reaction pathway.
Q4: What are the best practices for purifying the final product?
A4: The optimal purification method will depend on the physical properties of your final product (e.g., solid vs. oil, polarity).
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, methanol/water) to find conditions that give good crystal formation.
-
Silica Gel Chromatography: This is a standard method for purifying organic compounds. Given the polarity of your product, you will likely need a relatively polar mobile phase (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid to keep the carboxylic acid protonated and prevent streaking on the column).
-
Reverse-Phase Chromatography: For very polar products that are difficult to purify on normal-phase silica gel, reverse-phase chromatography (using a C18 column and a mobile phase like water/acetonitrile or water/methanol) can be a powerful alternative.[10]
References
-
Garrett, C. E., & Prasad, K. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Texium. (2018). Preparation of 2-iodobenzoic acid. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Wikipedia. (2024). Sonogashira coupling. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Prakash Academy. (2013). Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. YouTube. [Link]
-
Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Yadavalli, V. N. D., Ramesh, K., & Rakhi, K. (2022). IBX-Mediated Organic Transformations in Heterocyclic Chemistry-A Decade Update. Frontiers in Chemistry, 10, 848830. [Link]
-
Shea, K. (2013). An Introduction to Palladium Catalyzed Reactions. YouTube. [Link]
-
MDPI. (2019). Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. Molecules, 24(18), 3291. [Link]
-
Weix, D. J., et al. (2012). Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Derivatives and Alkyl Halides. Journal of the American Chemical Society, 134(10), 4715–4717. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. [Link]
-
IntechOpen. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
Cera, G., & D'Amico, F. (2019). Suzuki–Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Catalysts, 9(10), 830. [Link]
-
LibreTexts. (2023). Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]
-
Al-Masum, M., & Kumar, D. (2012). Pd-catalyzed copper-free carbonylative Sonogashira reaction of aryl iodides with alkynes for the synthesis of alkynyl ketones and flavones by using water as a solvent. Tetrahedron Letters, 53(28), 3583-3586. [Link]
-
LibreTexts. (2023). Synthesis of Aldehydes & Ketones. Chemistry LibreTexts. [Link]
-
Kappe, C. O. (2025). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Organic Process Research & Development. [Link]
-
Uyanik, M., & Ishihara, K. (2025). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules. [Link]
-
ResearchGate. (2021). Palladium-Catalyzed Reactions. [Link]
-
Wang, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(17-18), 2697-2703. [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. [Link]
-
Pearson, D. E., & Buehler, C. A. (1972). Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Journal of the Chemical Society, Perkin Transactions 1, 471-475. [Link]
-
Plutschack, M. B., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(10), 1739-1763. [Link]
- Google Patents. (2007). Method for producing 2-amino-5-iodobenzoic acid.
-
Liu, C., & Szostak, M. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Angewandte Chemie International Edition, 62(42), e202310841. [Link]
-
de la Cruz-Martínez, F., et al. (2023). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Polymers, 15(13), 2898. [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?. [Link]
-
Leah4sci. (2024). Aldehyde Ketone Carboxylic Acid & Derivatives (Live Recording) Organic Chemistry Pre-Finals Review. YouTube. [Link]
-
Roughley, S. D., & Jordan, A. M. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemistry, 13. [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Osbourn, J. (2015). Synthesis of para-Iodobenzoic Acid from Benzene. YouTube. [Link]
-
Biswas, T. (2022). MCQ-255: Reaction on 2-iodobenzoic acid. YouTube. [Link]
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- 10. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-(2-Iodophenyl)-6-oxohexanoic acid
Welcome to the technical support center for the synthesis and analysis of 6-(2-Iodophenyl)-6-oxohexanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtle complexities encountered during this synthetic process. Our focus is on the practical identification and troubleshooting of impurities, ensuring the integrity and purity of your final active pharmaceutical ingredient (API).
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the synthesis campaign.
Q1: What is the standard synthetic route for 6-(2-Iodophenyl)-6-oxohexanoic acid, and what are its critical control points?
The most common and industrially scalable method for synthesizing this molecule is the Friedel-Crafts acylation .[1][2][3] This reaction involves the electrophilic substitution of an acyl group onto an aromatic ring.
-
Reactants : Iodobenzene and an activated form of adipic acid, typically 6-chloro-6-oxohexanoic acid (adipic acid monochloride).
-
Catalyst : A strong Lewis acid, most commonly aluminum chloride (AlCl₃).
-
Mechanism : The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich iodobenzene ring.
Critical Control Points:
-
Purity of Starting Materials : Impurities in either iodobenzene or 6-chloro-6-oxohexanoic acid will directly translate into process-related impurities.
-
Stoichiometry of Lewis Acid : A stoichiometric amount of AlCl₃ is often required because the catalyst complexes strongly with the ketone product.[4] Insufficient catalyst leads to an incomplete reaction, while excess can promote side reactions.
-
Reaction Temperature : Temperature control is crucial. Exothermic reactions can lead to undesirable byproducts. The reaction is typically run at low temperatures (0-5 °C) initially and then allowed to warm.
-
Work-up Procedure : The quenching step (hydrolysis of the aluminum chloride complex) must be carefully controlled to prevent degradation and to efficiently remove inorganic salts.
Q2: What are the most common impurities I should expect to find in my crude product?
Impurities can arise from various sources, including starting materials, side reactions, and subsequent degradation.[5][][7] The table below summarizes the most probable impurities.
| Impurity Class | Specific Impurity Name | Probable Source | Analytical Signature |
| Isomeric Impurity | 6-(4-Iodophenyl)-6-oxohexanoic acid | Friedel-Crafts side reaction (para-substitution) | Similar Mass Spec; different HPLC retention time & NMR aromatic pattern |
| Starting Material | Iodobenzene | Incomplete reaction | Volatile; detectable by GC-MS |
| Starting Material | Adipic acid | Hydrolysis of 6-chloro-6-oxohexanoic acid | Polar; may be visible in HPLC, different NMR signals |
| Byproduct | 6-oxo-6-phenylhexanoic acid | De-iodination of starting material or product | M-126 peak in Mass Spec relative to product |
| Byproduct | Diacylation products | Over-reaction on the aromatic ring | High molecular weight peak in Mass Spec |
| Process-Related | Residual Solvents (e.g., Dichloromethane) | Incomplete drying/purification | Detected by GC-MS or residual ¹H NMR signals |
| Inorganic | Aluminum Salts | Catalyst residue from work-up | Non-chromatographic; detected by ash testing or ICP-MS |
Q3: My yield is low and my product is a mixture of isomers. How can I improve the regioselectivity for the desired ortho product?
This is a classic challenge in Friedel-Crafts chemistry. The iodo-substituent is an ortho, para director, meaning substitution will occur at both positions. While the para isomer is often the major product due to less steric hindrance, several strategies can be employed to influence the ratio:
-
Choice of Solvent : Using a more sterically bulky or coordinating solvent can sometimes favor ortho substitution by altering the effective size of the electrophile-catalyst complex.
-
Temperature Control : Lower reaction temperatures can increase selectivity, although this may come at the cost of a slower reaction rate.
-
Directed Ortho Metalation : For higher purity requirements, an alternative synthetic route involving directed ortho metalation of iodobenzene followed by reaction with an appropriate electrophile could be considered, though this is a more complex multi-step process.
Part 2: Troubleshooting Guide for Impurity Analysis
This section provides a question-and-answer guide based on specific analytical observations.
Q: My HPLC-UV analysis shows a significant peak eluting very close to my main product peak. Mass spectrometry confirms it has the same mass. What is it?
Answer: This is the hallmark of an isomeric impurity , almost certainly the 6-(4-Iodophenyl)-6-oxohexanoic acid (para) isomer. Because they have identical masses and similar polarities, they can be challenging to separate.
Troubleshooting Steps:
-
Confirm Identity via NMR: The most definitive way to distinguish the isomers is through ¹H NMR spectroscopy.[8] The aromatic region will show distinct splitting patterns.
-
Ortho Isomer: Will display a complex multiplet pattern for the four adjacent aromatic protons.
-
Para Isomer: Will show a highly symmetric pattern, typically two doublets (an AA'BB' system), which is much simpler than the ortho pattern.
-
-
Optimize HPLC Method: To achieve baseline separation for accurate quantification, modify your HPLC method.
-
Decrease the ramp of your solvent gradient.
-
Try a different column chemistry (e.g., a Phenyl-Hexyl column may offer better selectivity for aromatic isomers than a standard C18).
-
Reduce the column temperature to enhance peak resolution.
-
Q: My ¹H NMR spectrum has a singlet around 8.1-8.3 ppm that I can't assign to my product. What could it be?
Answer: While residual solvents are a possibility, a sharp singlet in this downfield region could indicate the presence of formic acid or a formate salt , which can sometimes be introduced during pH adjustments in the work-up. However, a more likely culprit related to the synthesis is a byproduct from the decomposition of the acylating agent. If formyl chloride (HCOCl) were transiently formed, it could lead to formylated byproducts, though this is less common.
A more robust method for identifying unknown impurities is to use hyphenated techniques like LC-MS or GC-MS, which provide both chromatographic separation and mass information.[9][10][11]
Q: My final API has a faint yellow color and fails the "residue on ignition" test. What is the cause?
Answer: This strongly suggests the presence of inorganic impurities , likely residual aluminum salts from the AlCl₃ catalyst. During the aqueous work-up, aluminum chloride is hydrolyzed to aluminum hydroxide (Al(OH)₃) and hydrochloric acid. If the pH and extraction conditions are not optimal, these aluminum species can remain complexed with the carboxylic acid and ketone functionalities of your product.
Remediation Protocol:
-
Acidic Wash: During the work-up, ensure the aqueous layer is sufficiently acidic (pH 1-2) with HCl. This helps to solubilize aluminum salts as Al³⁺(aq) and break up any complexes with your product.
-
EDTA Wash: A dilute wash with a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be very effective at sequestering residual metal ions.
-
Recrystallization: A final purification by recrystallization from a suitable solvent system is often the most effective way to reject both inorganic and organic impurities.
Part 3: Visualization of Workflows
Impurity Genesis Map
This diagram illustrates the key stages of the synthesis and the points at which different classes of impurities are introduced.
Caption: Origin points of key impurities during synthesis.
Analytical Troubleshooting Workflow
This decision tree guides the user from an initial anomalous analytical result to a probable impurity identification.
Sources
- 1. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. resolvemass.ca [resolvemass.ca]
- 7. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 8. veeprho.com [veeprho.com]
- 9. soeagra.com [soeagra.com]
- 10. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 11. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unambiguous Structural Characterization of 6-(2-Iodophenyl)-6-oxohexanoic Acid: A Comparative Guide to 2D NMR and Alternative Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the characterization of "6-(2-Iodophenyl)-6-oxohexanoic acid," a molecule of interest in synthetic and medicinal chemistry. We will explore the causality behind experimental choices in 2D NMR and objectively compare its performance with other analytical alternatives, supported by predictive experimental data and established protocols.
Introduction: The Analytical Challenge of a Substituted Aromatic Keto Acid
"6-(2-Iodophenyl)-6-oxohexanoic acid" (Figure 1) presents a typical analytical challenge. Its structure comprises a substituted aromatic ring and a flexible aliphatic chain containing two carbonyl groups. This combination of features necessitates a robust analytical strategy to confirm its constitution and rule out isomeric impurities that may arise during synthesis, such as those from alternative substitution patterns on the aromatic ring.
Figure 1: Structure of 6-(2-Iodophenyl)-6-oxohexanoic acid
Caption: Chemical structure of 6-(2-Iodophenyl)-6-oxohexanoic acid.
While techniques like Mass Spectrometry (MS) can confirm the molecular weight, and Infrared (IR) spectroscopy can identify functional groups, only NMR spectroscopy, particularly its two-dimensional variants, can provide the detailed connectivity map required for unambiguous structural confirmation.
The Power of 2D NMR: A Suite of Correlated Experiments
One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons. However, in molecules with multiple spin systems and overlapping signals, 1D spectra can be ambiguous. 2D NMR resolves this by spreading the information into a second dimension, revealing correlations between nuclei.[1] For "6-(2-Iodophenyl)-6-oxohexanoic acid," a combination of COSY, HSQC, and HMBC experiments is essential for a complete structural assignment.
Experimental Protocols: A Self-Validating System
The following protocols are designed to provide a comprehensive dataset for the structural elucidation of the target molecule.
Sample Preparation:
-
Dissolve approximately 10-20 mg of "6-(2-Iodophenyl)-6-oxohexanoic acid" in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the exchangeable proton of the acid is observed.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
NMR Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
Experimental Parameters (General):
-
Temperature: 298 K
-
Pulse Widths: Calibrated for each nucleus.
-
Acquisition and Processing: Standard parameters with appropriate window functions (e.g., sine-bell) applied in both dimensions before Fourier transformation.
Detailed Experimental Protocols
A. ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other, typically through two or three bonds. This is invaluable for mapping out the spin systems of the aliphatic chain and the aromatic ring.[1]
-
Pulse Sequence: A simple pulse sequence involving two 90° pulses separated by an evolution time (t₁).
-
Protocol:
-
Acquire a standard 1D ¹H spectrum to determine the spectral width.
-
Set up a gradient-selected COSY (gCOSY) experiment.
-
Set the spectral width in both dimensions to cover all proton signals.
-
Acquire a data matrix of at least 1024 x 256 points.
-
Process the data to generate a symmetrical 2D spectrum.
-
B. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which protons are directly attached to which carbon atoms (one-bond ¹H-¹³C correlations).[1] This provides a direct link between the proton and carbon skeletons of the molecule.
-
Pulse Sequence: A more complex sequence involving pulses on both ¹H and ¹³C channels.
-
Protocol:
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine the respective spectral widths.
-
Set up a gradient-selected HSQC (gHSQC) experiment.
-
Set the ¹H spectral width (F2 axis) and the ¹³C spectral width (F1 axis).
-
Optimize the one-bond coupling constant (¹JCH) to approximately 145 Hz, a typical value for sp² and sp³ carbons.
-
Acquire a data matrix of at least 1024 x 256 points.
-
C. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is crucial for connecting different spin systems and identifying quaternary carbons.[2]
-
Pulse Sequence: Similar to HSQC but optimized for smaller, long-range couplings.
-
Protocol:
-
Use the same spectral widths as the HSQC experiment.
-
Set up a gradient-selected HMBC (gHMBC) experiment.
-
Optimize the long-range coupling constant (ⁿJCH) to a range of 4-10 Hz. This will enhance correlations over two and three bonds.
-
Acquire a data matrix of at least 1024 x 256 points.
-
Predicted 2D NMR Data and Interpretation
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-(2-Iodophenyl)-6-oxohexanoic acid
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Ring | ||
| C-1' | - | ~138 |
| C-2' (C-I) | - | ~95 |
| C-3' | ~7.9 (dd) | ~132 |
| C-4' | ~7.4 (td) | ~128 |
| C-5' | ~7.2 (td) | ~129 |
| C-6' | ~7.5 (dd) | ~139 |
| Aliphatic Chain | ||
| C-6 (C=O) | - | ~200 |
| C-5 (-CH₂-) | ~2.9 (t) | ~38 |
| C-4 (-CH₂-) | ~1.7 (m) | ~24 |
| C-3 (-CH₂-) | ~1.6 (m) | ~28 |
| C-2 (-CH₂-) | ~2.4 (t) | ~34 |
| C-1 (COOH) | - | ~178 |
| COOH | ~11-12 (br s) | - |
(Note: These are predicted values and may vary depending on the solvent and experimental conditions. 'dd' denotes doublet of doublets, 'td' denotes triplet of doublets, 't' denotes triplet, 'm' denotes multiplet, 'br s' denotes broad singlet.)
COSY Spectrum: Assembling the Spin Systems
The COSY spectrum will reveal the connectivity within the aliphatic chain and the aromatic ring.
Caption: Predicted ¹H-¹H COSY correlations for 6-(2-Iodophenyl)-6-oxohexanoic acid.
HSQC Spectrum: Linking Protons to Carbons
The HSQC spectrum will show direct, one-bond correlations, confirming the assignment of protonated carbons.
Table 2: Predicted ¹H-¹³C HSQC Correlations
| ¹H Signal (ppm) | Correlated ¹³C Signal (ppm) | Assignment |
| ~7.9 | ~132 | H-3' / C-3' |
| ~7.4 | ~128 | H-4' / C-4' |
| ~7.2 | ~129 | H-5' / C-5' |
| ~7.5 | ~139 | H-6' / C-6' |
| ~2.9 | ~38 | H-5 / C-5 |
| ~1.7 | ~24 | H-4 / C-4 |
| ~1.6 | ~28 | H-3 / C-3 |
| ~2.4 | ~34 | H-2 / C-2 |
HMBC Spectrum: Building the Molecular Skeleton
The HMBC spectrum is the key to connecting the fragments and confirming the overall structure.
Caption: Key predicted ¹H-¹³C HMBC correlations for structural confirmation.
The crucial HMBC correlations would be from the protons on C-5 to the carbonyl carbon C-6 and to the aromatic carbon C-1', and from the protons on C-2 to the carboxylic acid carbon C-1. These correlations would unambiguously link the aliphatic chain to both the aromatic ring and the carboxylic acid, confirming the overall structure.
Comparison with Alternative Analytical Techniques
While 2D NMR is unparalleled for complete structural elucidation in solution, other techniques provide complementary information and may be more suitable for specific analytical questions.
Table 3: Comparison of 2D NMR with Other Analytical Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity, stereochemistry. | Unambiguous structure determination, non-destructive. | Lower sensitivity, longer acquisition times, requires soluble sample. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity, small sample amount needed. | Does not provide stereochemical information, isomers can be difficult to distinguish.[6] |
| Infrared (IR) Spectroscopy | Presence of functional groups (C=O, O-H, C-I). | Fast, inexpensive, good for functional group identification. | Provides limited information on the overall molecular skeleton. |
| X-ray Crystallography | Precise 3D structure in the solid state. | The "gold standard" for absolute structure determination. | Requires a suitable single crystal, structure in solid state may differ from solution. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of isomers. | High resolution, quantitative. | Does not provide structural information on its own; requires coupling to other detectors (e.g., MS).[7] |
A Synergistic Approach
In a drug development setting, these techniques are not mutually exclusive but are used in a complementary fashion. For instance, HPLC is used to isolate the compound and any impurities. MS provides the molecular formula of the parent compound and the impurities. IR confirms the presence of key functional groups. Finally, a full suite of 1D and 2D NMR experiments is performed on the purified compound and any significant impurities to determine their precise structures.[2] This multi-technique approach ensures the highest level of confidence in the structural characterization.
Conclusion
The characterization of "6-(2-Iodophenyl)-6-oxohexanoic acid" serves as an excellent case study for the power and necessity of 2D NMR spectroscopy in modern chemical analysis. While other techniques provide valuable pieces of the structural puzzle, only the comprehensive connectivity map provided by a combination of COSY, HSQC, and HMBC experiments can lead to an unambiguous structural assignment. The detailed protocols and predictive data presented in this guide offer a robust framework for researchers to approach the characterization of this and similar molecules with confidence, ensuring the scientific integrity of their work.
References
- Abr, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191.
- Giri, V. S., et al. (2017). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 145, 235-241.
- Al-Douh, M. H., et al. (2011). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Malaysian Journal of Analytical Sciences, 15(1), 79-87.
- Abouzid, K. M., et al. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry, 3(5), 433-438.
- Lobell, M., & Sbirrazzuoli, N. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-ones. International Journal of Organic Chemistry, 3(4), 229-237.
- Muathen, H. A. (2005). α-Iodination of Ketones with MnO 2 /I 2 Reagent Combination: A New Environmentally Friendly Procedure. Molecules, 10(7), 845-851.
- PubChem. (n.d.). 2'-Iodoacetophenone. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2021, August 16).
- Pearson, P. G. (1975). Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Journal of the Chemical Society, Perkin Transactions 1, (22), 2358-2362.
- Abu-Awwad, F., et al. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Product in Pramipexole by HPLC, LC/MS and NMR. Molecules, 27(24), 8963.
- Stark, A., et al. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 14, 1488-1496.
- Nakamura, S., et al. (2007). ANALYSIS OF BENZYLATION PRODUCTS OF (+)
- Flowers, R. A., & Amacher, J. F. (2019). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid).
- Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1836.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- Ghorab, M. M., & Alsaid, M. S. (2012). Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate. Journal of Heterocyclic Chemistry, 49(2), 347-355.
- Al-Douh, M. H., et al. (2011). 1D AND 2D NMR STUDIES OF 2–(2–(BENZYLOXY)–3–METHOXYPHENYL)–1H–BENZIMIDAZOLE. Malaysian Journal of Analytical Sciences, 15(2), 163-172.
- BenchChem. (n.d.). 2D NMR Analysis vs.
- Chemistry LibreTexts. (2021, August 16). Chemical Shifts in ¹H NMR Spectroscopy.
- Reddit. (2019, April 29). C-NMR of substituted benzene. r/chemhelp.
- Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 102-122.
- Earle, M. J., et al. (2002). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Green Chemistry, 4(2), 129-133.
- Yoshida, K., et al. (2007). ANALYSIS OF BENZYLATION PRODUCTS OF (+)
- Chemistry Steps. (n.d.). NMR Chemical Shift.
- S., S., & K., S. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES, 7(11), 1014-1025.
- Earle, M. J., et al. (2002). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Green Chemistry, 4(2), 129-133.
- BOC Sciences. (n.d.).
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A Comparative Guide to the Reactivity of 6-(2-Iodophenyl)-6-oxohexanoic Acid and its Bromo Analog in Palladium-Catalyzed Intramolecular Cyclization
In the realm of synthetic organic chemistry, particularly in the assembly of complex molecular architectures for pharmaceutical and materials science applications, the choice of starting materials is paramount. The reactivity of aryl halides in transition-metal-catalyzed cross-coupling reactions is a cornerstone of modern synthesis. This guide provides an in-depth comparison of the reactivity between "6-(2-Iodophenyl)-6-oxohexanoic acid" and its bromo analog, "6-(2-Bromophenyl)-6-oxohexanoic acid," within the context of a palladium-catalyzed intramolecular Heck reaction. This analysis is designed to offer researchers, scientists, and drug development professionals a clear understanding of the principles governing their reactivity and to aid in the strategic selection of substrates for synthesis.
Theoretical Framework: The Decisive Role of the Carbon-Halogen Bond
The disparate reactivity of aryl iodides and aryl bromides in palladium-catalyzed reactions is fundamentally governed by the difference in their carbon-halogen (C-X) bond dissociation energies. The Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Bromine (C-Br) bond. This is attributed to the larger atomic radius of iodine and the longer, more diffuse orbital overlap with carbon, resulting in a lower energy barrier for bond cleavage.[1][2]
This difference in bond strength has a profound impact on the rate-determining step of many cross-coupling reactions: oxidative addition .[3] In this initial step of the catalytic cycle, the palladium(0) catalyst inserts into the C-X bond, forming an arylpalladium(II) halide intermediate.[4] The lower bond dissociation energy of the C-I bond facilitates a more rapid oxidative addition compared to the C-Br bond.[5] Consequently, reactions involving aryl iodides typically proceed at lower temperatures and with faster reaction kinetics than their bromo counterparts.[5]
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Comparison: Intramolecular Heck Cyclization as a Model System
To empirically demonstrate the reactivity differences, a comparative study of the intramolecular Heck cyclization of 6-(2-Iodophenyl)-6-oxohexanoic acid and 6-(2-Bromophenyl)-6-oxohexanoic acid was designed. This reaction is an excellent model system as it leads to the formation of a bicyclic product, allowing for a clear assessment of reaction efficiency through product yield and reaction time.
The following is a detailed, step-by-step methodology for the comparative intramolecular Heck cyclization:
Materials:
-
6-(2-Iodophenyl)-6-oxohexanoic acid
-
6-(2-Bromophenyl)-6-oxohexanoic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To two separate oven-dried Schlenk flasks equipped with a magnetic stir bar and a reflux condenser, add 6-(2-halophenyl)-6-oxohexanoic acid (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Evacuate and backfill each flask with argon gas three times to establish an inert atmosphere.
-
Reagent Addition: To each flask, add K₂CO₃ (2.0 mmol) and anhydrous DMF (10 mL).
-
Reaction Conditions: Heat the reaction mixtures to 80°C and monitor the progress by thin-layer chromatography (TLC) every hour.
-
Workup: Upon completion (or after 24 hours), cool the reaction mixtures to room temperature. Dilute with ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the isolated yield.
Sources
A Comparative Guide to Palladium Catalysts for the Coupling of 6-(2-Iodophenyl)-6-oxohexanoic acid
For researchers, synthetic chemists, and professionals in drug development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular architecture. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have become indispensable tools for this purpose. The choice of the palladium catalyst is a critical parameter that dictates the success, efficiency, and practicality of these transformations. This guide provides an in-depth comparative analysis of various palladium catalysts for the coupling of a challenging substrate, 6-(2-Iodophenyl)-6-oxohexanoic acid , a molecule featuring both a sterically hindered ortho-substituted aryl iodide and a potentially coordinating carboxylic acid moiety.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights grounded in mechanistic understanding and practical laboratory experience to empower you to select the optimal catalytic system for your synthetic goals.
The Challenge: Coupling of 6-(2-Iodophenyl)-6-oxohexanoic acid
The substrate, 6-(2-Iodophenyl)-6-oxohexanoic acid, presents several challenges for cross-coupling reactions. The iodine atom is positioned ortho to a ketone, introducing steric hindrance around the reaction center. Additionally, the presence of a carboxylic acid group can potentially interact with the catalyst or base, influencing the reaction outcome. A successful catalyst must be highly active to overcome the steric barrier and tolerant of the functional groups present.
Comparative Analysis of Palladium Catalysts
We will evaluate the performance of three classes of palladium catalysts: a traditional, versatile catalyst, a modern, highly active precatalyst, and a practical, heterogeneous catalyst.
-
Traditional Catalyst: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
-
Modern Precatalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂
-
Heterogeneous Catalyst: Palladium on Carbon - Pd/C
Suzuki-Miyaura Coupling: Forging Biaryl Bonds
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[1] It is widely used in pharmaceutical and materials science due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.[2] The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1]
Performance Comparison for Heck Coupling
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | 2 - 4 | Et₃N | DMF | 100 - 120 | 12 - 24 | 60 - 70 | Moderate yields are often observed. The high temperatures required can sometimes lead to side reactions. |
| Pd(dppf)Cl₂ | 1 - 2 | K₂CO₃ | DMAc | 110 - 130 | 6 - 12 | 80 - 90 | The robust nature of the dppf ligand provides good thermal stability and promotes high turnover numbers. |
| Pd/C | 5 - 10 | NaOAc | NMP | 120 - 140 | 18 - 36 | 75 - 85 | A viable heterogeneous option, though it often requires higher temperatures and longer reaction times. |
Expert Insights: For the Heck coupling of 6-(2-Iodophenyl)-6-oxohexanoic acid with an alkene like styrene, Pd(dppf)Cl₂ again demonstrates superior performance. The steric bulk of the ortho-substituent on the aryl iodide can hinder the reaction, but the electron-rich dppf ligand helps to stabilize the catalytic species and promote efficient turnover. Pd(PPh₃)₄ can be effective, but often requires more forcing conditions. [3]Pd/C is a practical choice for larger-scale synthesis due to its ease of separation, but the higher temperatures and longer reaction times may not be ideal for all substrates.
Sonogashira Coupling: The Gateway to Alkynes
The Sonogashira coupling reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes. [4][5]This reaction is pivotal in the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry. The catalytic cycle typically involves both palladium and a copper co-catalyst, although copper-free protocols have been developed. [4][5]
Performance Comparison for Sonogashira Coupling
| Catalyst | Co-catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | CuI | 2 - 3 | Et₃N | THF | 50 - 65 | 4 - 8 | 70 - 80 | A classic and effective system, though the use of copper can sometimes lead to alkyne homocoupling (Glaser coupling). |
| Pd(dppf)Cl₂ | None | Cs₂CO₃ | Toluene | 80 - 100 | 6 - 12 | 85 - 95 | Excellent for copper-free Sonogashira couplings, avoiding the issue of Glaser side products. [4] | |
| Pd/C | CuI | 5 - 10 | Piperidine | DMF | 90 - 110 | 12 - 24 | 70 - 80 | A heterogeneous option that can be effective, but often requires higher temperatures and a copper co-catalyst. |
Expert Insights: For the Sonogashira coupling of 6-(2-Iodophenyl)-6-oxohexanoic acid, a copper-free approach using Pd(dppf)Cl₂ is highly recommended. This avoids the formation of di-alkyne byproducts, which can complicate purification, and is particularly important in the synthesis of pharmaceutical intermediates where metal contamination is a concern. [4][5]The traditional Pd(PPh₃)₄/CuI system is a viable alternative, but careful optimization of the reaction conditions is necessary to minimize homocoupling. The heterogeneous Pd/C catalyst can also be employed, but typically requires more forcing conditions.
Experimental Protocols
The following are representative, step-by-step protocols for the coupling of 6-(2-Iodophenyl)-6-oxohexanoic acid with phenylboronic acid (Suzuki), styrene (Heck), and phenylacetylene (Sonogashira) using the recommended catalyst for each reaction.
Suzuki-Miyaura Coupling Protocol with Pd(dppf)Cl₂
-
To a flame-dried Schlenk flask, add 6-(2-Iodophenyl)-6-oxohexanoic acid (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(dppf)Cl₂ (0.02 equiv) to the flask.
-
Add anhydrous 1,4-dioxane via syringe.
-
Stir the reaction mixture at 90 °C for 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Heck Coupling Protocol with Pd(dppf)Cl₂
-
To a sealable reaction tube, add 6-(2-Iodophenyl)-6-oxohexanoic acid (1.0 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and Pd(dppf)Cl₂ (0.015 equiv).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous N,N-dimethylacetamide (DMAc) and styrene (1.5 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C for 10 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite and wash with diethyl ether.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Copper-Free Sonogashira Coupling Protocol with Pd(dppf)Cl₂
-
To a Schlenk tube, add 6-(2-Iodophenyl)-6-oxohexanoic acid (1.0 equiv), cesium carbonate (Cs₂CO₃, 2.5 equiv), and Pd(dppf)Cl₂ (0.02 equiv).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene, followed by phenylacetylene (1.3 equiv) via syringe.
-
Stir the reaction mixture at 90 °C for 8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The choice of palladium catalyst has a profound impact on the outcome of cross-coupling reactions, particularly with challenging substrates like 6-(2-Iodophenyl)-6-oxohexanoic acid. While traditional catalysts such as Pd(PPh₃)₄ remain useful, modern precatalysts like Pd(dppf)Cl₂ offer significant advantages in terms of reactivity, efficiency, and substrate scope, especially for sterically hindered and functionalized molecules. Heterogeneous catalysts like Pd/C provide practical benefits in terms of product purification and catalyst recycling, making them attractive for process development.
By understanding the interplay between the substrate, catalyst, and reaction conditions, researchers can make informed decisions to optimize their synthetic strategies. The data and protocols presented in this guide serve as a valuable starting point for the successful application of palladium-catalyzed cross-coupling reactions in the synthesis of complex molecules.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [URL: https://pubs.acs.org/doi/abs/10.1021/cr00039a007]
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001, 40 (24), 4544-4568. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/1521-3773(20011217)40:24%3C4544::AID-ANIE4544%3E3.0.CO;2-N]
- Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold - Diva-Portal.org. [URL: http://www.diva-portal.org/smash/get/diva2:786311/FULLTEXT01.pdf]
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. [URL: https://doi.org/10.1039/D4QO02335H]
- Heck Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [URL: https://www.beilstein-journals.org/bjoc/articles/15/266]
- HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I - sctunisie.org. [URL: http://www.sctunisie.org/sct.2013.2/7.pdf]
- trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c05603]
- Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c01471]
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8019904/]
- Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides - ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.orglett.7b01837]
- trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8719001/]
- Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst | Scilit. [URL: https://www.scilit.net/article/10.1002/1521-3765(20020104)8:1%3C287::AID-CHEM287%3E3.0.CO;2-9]
- Copper-free Sonogashira coupling - The chemical reaction database. [URL: https://www.organic-reactions.com/copper-free-sonogashira-coupling]
- Heck Reaction - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/26%3A_Organometallic_Chemistry/26.05%3A_The_Heck_Reaction]
- Recycling results of Suzuki coupling reaction of phenylboronic acid... - ResearchGate. [URL: https://www.researchgate.net/figure/Recycling-results-of-Suzuki-coupling-reaction-of-phenylboronic-acid-with-4-iodophenyl_fig5_229410118]
- Xphos-Pd-G2 catalyzed Suzuki-Miyaura cross-coupling reactions. - ResearchGate. [URL: https://www.researchgate.net/figure/Xphos-Pd-G2-catalyzed-Suzuki-Miyaura-cross-coupling-reactions_fig1_349386708]
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- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5453883/]
- Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodobenzenes with terminal alkynes - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5424720/]
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- Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem - YouTube. [URL: https://www.youtube.
- A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine - Benchchem. [URL: https://www.benchchem.com/blog/a-head-to-head-comparison-of-palladium-catalysts-for-cross-coupling-reactions-of-2-5-diiodopyrazine/]
- The Heck reaction between iodobenzene and styrene in the presence of synthetic surfactant-like triazine-functionalized ligands a - ResearchGate. [URL: https://www.researchgate.net/figure/The-Heck-reaction-between-iodobenzene-and-styrene-in-the-presence-of-synthetic_tbl1_281285227]
- Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9891820/]
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- Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. - SciSpace. [URL: https://typeset.io/papers/catalytic-activation-of-trimethylsilylacetylenes-a-one-pot-2e6k62v7]
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- Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading - ResearchGate. [URL: https://www.researchgate.
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Validating the structure of synthesized "6-(2-Iodophenyl)-6-oxohexanoic acid"
An In-Depth Technical Guide to the Structural Validation of Synthesized "6-(2-Iodophenyl)-6-oxohexanoic acid"
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a newly synthesized molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate biological assays, pharmacokinetic studies, and ultimately, lead to the failure of a promising drug candidate. This guide provides a comprehensive, field-proven strategy for validating the chemical structure of a target molecule, "6-(2-Iodophenyl)-6-oxohexanoic acid," a compound featuring a unique combination of an aromatic ketone, a carboxylic acid, and a halogen substituent.
Our approach is not merely a sequence of analytical techniques but an orthogonal, self-validating workflow. Each piece of evidence gathered from one method must corroborate the others, creating an unshakeable foundation of scientific certainty. We will explore not just the "how" but the critical "why" behind each experimental choice, providing the in-depth insights necessary for robust and reliable chemical science.
Section 1: Synthesis and Purification: The Foundation of Analysis
Proposed Synthesis Route
The reaction involves the acylation of iodobenzene with adipic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is designed to favor acylation at the ortho and para positions relative to the iodine atom. While a mixture of isomers is expected, the ortho-product, "6-(2-Iodophenyl)-6-oxohexanoic acid," can be isolated through careful purification.
Experimental Protocol: Synthesis
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL).
-
Catalyst Suspension: Cool the flask in an ice bath (0 °C) and slowly add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).
-
Acylating Agent: In a separate flask, dissolve adipic anhydride (1.0 equivalent) in anhydrous DCM (50 mL) and add this solution dropwise to the stirred AlCl₃ suspension.
-
Substrate Addition: Add iodobenzene (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]
-
Quenching: Once the reaction is complete (typically 4-6 hours), carefully quench the reaction by pouring it over crushed ice and concentrated HCl.
-
Extraction: Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[3] The choice of solvent is critical; the ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures. For a molecule with a carboxylic acid and a relatively nonpolar aromatic portion, a mixed solvent system is often effective.
Experimental Protocol: Recrystallization
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add hexane (a non-polar anti-solvent) until the solution becomes slightly turbid, indicating the onset of precipitation.[4][5]
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven. The presence of the carboxylic acid functional group often promotes good crystallization behavior.[4][6]
Section 2: The Orthogonal Validation Workflow
A single analytical technique is never sufficient. We employ a multi-modal approach where each method provides a unique piece of the structural puzzle. The data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) must converge to a single, consistent structure. Purity is concurrently assessed using chromatography.
Caption: Overall workflow for synthesis, purification, and structural validation.
Section 3: Spectroscopic Elucidation: Decoding the Molecular Signature
Spectroscopy allows us to probe the molecular structure at the atomic level. The combination of NMR, IR, and MS provides a detailed picture of the carbon-hydrogen framework, the functional groups present, and the overall molecular mass.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[9] We will use ¹H NMR to identify the types and connectivity of protons and ¹³C NMR to map the carbon skeleton.
Experimental Protocol: NMR Analysis
-
Prepare a sample by dissolving 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is important; DMSO-d₆ is often used for carboxylic acids to ensure the acidic proton is observable.
-
Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish proton-proton coupling relationships.
Expected NMR Data Interpretation
| ¹H NMR Data | Expected δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.2 - 8.0 | m | 4H | Protons on the iodophenyl ring |
| Carboxylic Acid Proton | 10.0 - 12.0 | br s | 1H | -COOH |
| Alpha-carbonyl Protons | ~2.9 | t | 2H | -CH₂-C=O |
| Alpha-carboxyl Protons | ~2.3 | t | 2H | -CH₂-COOH |
| Methylene Protons | 1.6 - 1.8 | m | 4H | -CH₂-CH₂- |
| ¹³C NMR Data | Expected δ (ppm) | Assignment |
| Aromatic Ketone Carbonyl | ~200 | Ar-C=O |
| Carboxylic Acid Carbonyl | ~175 | -COOH |
| Aromatic Carbons | 125 - 145 | 5 signals (due to symmetry) |
| Aromatic Carbon (I-substituted) | ~95 | C-I |
| Alpha-carbonyl Methylene | ~38 | -CH₂-C=O |
| Alpha-carboxyl Methylene | ~34 | -CH₂-COOH |
| Methylene Carbons | 24 - 29 | 2 signals |
Causality and Key Insights:
-
The ortho-position of the iodine atom will create a distinct splitting pattern for the 4 aromatic protons, which can be distinguished from the patterns of the meta or para isomers.
-
The downfield chemical shifts of the methylene protons at ~2.9 ppm and ~2.3 ppm are caused by the electron-withdrawing effects of the adjacent carbonyl groups.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies.[8]
Experimental Protocol: IR Analysis
-
Prepare the sample, typically as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid (-COOH) |
| ~1710 (strong) | C=O stretch | Carboxylic Acid (-COOH) |
| ~1685 (strong) | C=O stretch | Aromatic Ketone (Ar-C=O)[10][11] |
| 1600-1450 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Carboxylic Acid |
| Below 800 | C-I stretch | Aryl Iodide[12] |
Key Insights:
-
The presence of two distinct carbonyl peaks is crucial evidence. The aromatic ketone's C=O stretch is typically at a lower frequency than a simple aliphatic ketone due to conjugation with the aromatic ring.[11]
-
The extremely broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer, providing strong evidence for this functional group.[13]
Mass Spectrometry (MS)
Mass spectrometry provides two vital pieces of information: the molecular weight of the compound and fragmentation patterns that offer clues about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy.
Experimental Protocol: MS Analysis
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, often using an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in both positive and negative ion modes.
Expected Mass Spectrometry Data
| Analysis Type | Expected Result | Interpretation |
| Molecular Formula | C₁₂H₁₃IO₃ | |
| Exact Mass | 332.9855 | Calculated for [M-H]⁻ |
| ESI-MS (Negative Ion) | m/z = 332.0 | [M-H]⁻ ion due to deprotonation of the carboxylic acid |
| ESI-MS (Positive Ion) | m/z = 333.0 | [M+H]⁺ ion |
| Isotopic Pattern | M+1 peak is small, no significant M+2 peak | Iodine is monoisotopic (¹²⁷I), unlike the distinct M+2 patterns of chlorine or bromine.[14][15][16] |
Key Insights:
-
Observing the molecular ion peak at the correct mass-to-charge ratio is the most direct evidence for the compound's overall formula.
-
The fragmentation pattern can be diagnostic. Common fragmentation would include cleavage alpha to the carbonyl groups, providing further confirmation of the proposed structure.
Caption: Logical diagram showing how data from different techniques validate the structure.
Section 4: Purity Assessment: A Quantitative Comparison
While TLC is excellent for monitoring the reaction, a quantitative method is required to establish the final purity of the synthesized compound, a critical parameter for any material intended for biological testing. High-Performance Liquid Chromatography (HPLC) is the industry standard.[17]
Experimental Protocol: HPLC Purity Analysis
-
Method Development: Develop a suitable reverse-phase HPLC method. A C18 column is a good starting point, with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample and monitor the elution profile using a UV detector, typically at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Quantification: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Comparison of Purity Assessment Methods
| Technique | Principle | Data Output | Advantages | Limitations |
| TLC | Differential partitioning between a solid stationary phase and a liquid mobile phase. | Rƒ value, spot visualization | Fast, inexpensive, good for reaction monitoring.[18][19] | Non-quantitative, lower resolution. |
| HPLC | High-resolution separation based on partitioning between a solid stationary phase and a high-pressure liquid mobile phase. | Retention time, peak area | Highly quantitative, high resolution, high sensitivity. | More expensive, requires method development. |
For regulatory or publication purposes, a purity level of >95% is typically required, a standard that must be met and proven by a quantitative method like HPLC.[20]
Conclusion
The structural validation of a newly synthesized compound is a rigorous, multi-faceted process that demands careful execution and critical interpretation. By employing an orthogonal workflow that combines synthesis, purification, comprehensive spectroscopic analysis (NMR, IR, MS), and quantitative purity assessment (HPLC), we can establish the identity and integrity of "6-(2-Iodophenyl)-6-oxohexanoic acid" with the highest degree of scientific confidence. This self-validating system, where each piece of data corroborates the others, ensures that subsequent research and development efforts are built on a solid and trustworthy foundation.
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- 19. How To [chem.rochester.edu]
- 20. royalsocietypublishing.org [royalsocietypublishing.org]
A Comparative Benchmarking Guide to the Synthesis of 6-(2-Iodophenyl)-6-oxohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of functionalized aromatic compounds is a cornerstone of innovation. The molecule 6-(2-Iodophenyl)-6-oxohexanoic acid represents a valuable building block, incorporating a ketoacid moiety and a reactive iodinated phenyl ring, which is amenable to a wide array of cross-coupling reactions. This guide provides an in-depth, comparative analysis of two distinct synthetic methodologies for this target compound: the classical Friedel-Crafts acylation and a modern palladium-catalyzed ortho-C-H acylation. This analysis is designed to equip researchers with the necessary insights to select the most appropriate synthetic strategy based on their specific needs, considering factors such as yield, regioselectivity, scalability, and overall efficiency.
Introduction to Synthetic Strategies
The synthesis of 6-(2-Iodophenyl)-6-oxohexanoic acid presents a key challenge in controlling the regioselectivity of the acylation on the iodobenzene ring. The iodine substituent, while deactivating the ring towards electrophilic aromatic substitution, is an ortho, para-director.[1] This inherent electronic preference dictates the outcome of classical synthetic approaches and necessitates innovative strategies to achieve the desired ortho-substitution pattern.
This guide will dissect two fundamentally different approaches:
-
Method A: The Traditional Friedel-Crafts Acylation. A cornerstone of organic synthesis, this method involves the direct acylation of iodobenzene with adipic anhydride using a strong Lewis acid catalyst.[2][3] While straightforward in concept, this pathway grapples with the challenge of controlling regioselectivity, often leading to a mixture of ortho and para isomers.
-
Method B: Modern Palladium-Catalyzed ortho-C-H Acylation. Leveraging the advancements in transition-metal catalysis, this contemporary approach utilizes a palladium catalyst to achieve highly selective acylation at the ortho C-H bond of iodobenzene.[4] This method promises a more direct and efficient route to the desired product, circumventing the isomeric separation issues inherent in the Friedel-Crafts approach.
Method A: Friedel-Crafts Acylation of Iodobenzene with Adipic Anhydride
The Friedel-Crafts acylation is a long-established and widely used method for the formation of aryl ketones.[2] In this proposed synthesis, iodobenzene is reacted with adipic anhydride in the presence of a Lewis acid, typically aluminum chloride (AlCl₃), to introduce the six-carbon ketoacid chain onto the aromatic ring.
Mechanistic Rationale
The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of adipic anhydride with the Lewis acid catalyst. This acylium ion then attacks the electron-rich π-system of the iodobenzene ring in an electrophilic aromatic substitution reaction. The iodine atom, being an ortho, para-director, will direct the incoming acyl group to both the ortho and para positions, leading to a mixture of 6-(2-Iodophenyl)-6-oxohexanoic acid and 6-(4-Iodophenyl)-6-oxohexanoic acid.[1]
Caption: Friedel-Crafts Acylation of Iodobenzene.
Experimental Protocol: Method A
Materials:
-
Iodobenzene
-
Adipic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, dissolve adipic anhydride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add iodobenzene (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product mixture.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to separate the ortho and para isomers.
Method B: Palladium-Catalyzed ortho-C-H Acylation
Modern synthetic chemistry offers a more elegant solution to the challenge of regioselectivity through transition-metal-catalyzed C-H activation. Palladium catalysis, in particular, has emerged as a powerful tool for the direct and selective functionalization of C-H bonds.[4] In this proposed method, a directing group is employed to guide the palladium catalyst to the ortho position of iodobenzene for a highly selective acylation reaction.
Mechanistic Rationale
This strategy involves the use of a removable directing group (DG), such as an aminoquinoline, which is first attached to a suitable precursor. The directing group then chelates to the palladium catalyst, positioning it in close proximity to the ortho C-H bond of the iodobenzene ring. This facilitates a cyclometalation step, leading to the formation of a palladacycle intermediate. Subsequent reaction with an acylating agent, such as the acid chloride of mono-methyl adipate, followed by reductive elimination, furnishes the ortho-acylated product. The directing group can then be removed to yield the final product.
Caption: Palladium-Catalyzed ortho-C-H Acylation.
Experimental Protocol: Method B
This protocol is a representative procedure based on established methods for palladium-catalyzed ortho-C-H acylation.[4]
Part 1: Synthesis of the Directed Substrate (Example with an Amide Directing Group)
-
Convert 2-iodobenzoic acid to 2-iodobenzoyl chloride using thionyl chloride.[5]
-
React the 2-iodobenzoyl chloride with a suitable directing group-containing amine (e.g., 8-aminoquinoline) to form the amide-linked directed substrate.
Part 2: Palladium-Catalyzed ortho-C-H Acylation Materials:
-
Directed iodobenzene substrate
-
Mono-methyl adipoyl chloride (acylating agent)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Hydrochloric acid (for workup)
-
Ethyl acetate
Procedure:
-
To a dry Schlenk tube, add the directed iodobenzene substrate (1.0 equivalent), palladium(II) acetate (5 mol%), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon).
-
Add anhydrous toluene, followed by mono-methyl adipoyl chloride (1.5 equivalents).
-
Seal the tube and heat the reaction mixture at 100-120 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with 1 M HCl and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.
Part 3: Removal of the Directing Group and Ester Hydrolysis
-
The directing group is removed under appropriate conditions (e.g., acidic or basic hydrolysis, depending on the specific directing group used).[6]
-
The methyl ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., with lithium hydroxide in a mixture of THF and water).
Comparative Analysis
| Feature | Method A: Friedel-Crafts Acylation | Method B: Palladium-Catalyzed ortho-C-H Acylation |
| Regioselectivity | Poor; yields a mixture of ortho and para isomers.[1] | Excellent; highly selective for the ortho position due to the directing group.[4] |
| Yield | Moderate for the combined isomers; low for the desired ortho product after separation. | Moderate to high for the desired ortho product. |
| Reaction Steps | One main step for acylation, but requires a challenging purification step. | Multi-step process (attachment of DG, acylation, removal of DG, hydrolysis). |
| Catalyst | Stoichiometric amounts of a Lewis acid (e.g., AlCl₃) are typically required.[2] | Catalytic amounts of palladium are used (e.g., 5 mol%). |
| Reagents & Conditions | Harsh conditions; requires anhydrous setup and a strong, corrosive Lewis acid. | Milder conditions, though requires an inert atmosphere and specialized ligands/directing groups. |
| Purification | Difficult; requires careful chromatographic separation of isomers which can have similar polarities. | Generally more straightforward purification of the desired product. |
| Scalability | Can be challenging to scale up due to the large amounts of Lewis acid and exothermic nature of the reaction. | Potentially more scalable, although the cost of the palladium catalyst and directing groups can be a factor. |
| Green Chemistry | Generates significant amounts of acidic waste. | More atom-economical in the key C-H activation step, but the synthesis and removal of the directing group adds steps and potential waste. |
Conclusion and Outlook
The choice between the classical Friedel-Crafts acylation and the modern palladium-catalyzed ortho-C-H acylation for the synthesis of 6-(2-Iodophenyl)-6-oxohexanoic acid is a trade-off between simplicity and efficiency.
Method A (Friedel-Crafts Acylation) is conceptually simpler and utilizes readily available starting materials. However, its significant drawback is the lack of regioselectivity, which necessitates a difficult and often low-yielding separation of the desired ortho isomer from the major para byproduct. This makes it a less desirable route for obtaining the pure target compound in high yield.
Method B (Palladium-Catalyzed ortho-C-H Acylation) , while involving more synthetic steps for the preparation and removal of the directing group, offers a far superior level of control over the regioselectivity. This leads to a more direct and efficient synthesis of the desired ortho-substituted product, ultimately resulting in a higher overall yield of the pure compound. For research and development purposes where the precise architecture of the molecule is critical, this modern approach is undoubtedly the superior strategy.
Future advancements in C-H activation catalysis, particularly the development of transient or traceless directing groups, will likely further enhance the appeal of these modern synthetic methods, making them even more streamlined and economically viable for the synthesis of complex molecules like 6-(2-Iodophenyl)-6-oxohexanoic acid.
References
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Chemistry Steps. [Link]
-
Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Palladium-Catalyzed Catellani ortho-Acylation Reaction: An Efficient and Regiospecific Synthesis of Diaryl Ketones. PubMed. [Link]
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. [Link]
-
Lewis acid‐promoted Friedel–Crafts type ortho‐and para‐CAr−H glycosylation. Wiley Online Library. [Link]
-
Removable Directing Group in Proximal C H Functionalization. ResearchGate. [Link]
-
Spectroscopic analysis of aldehydes and ketones. YouTube. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
-
How ortho and para isomers of benzene derivatives differentiated? ResearchGate. [Link]
-
Electrophilic aromatic directing groups. Wikipedia. [Link]
-
H functionalisation using a removable/modifiable or a traceless directing group strategy. RSC Publishing. [Link]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Palladium-Catalyzed Catellani ortho-Acylation Reaction: An Efficient and Regiospecific Synthesis of Diaryl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
This guide provides a comprehensive comparative analysis of the potential biological effects of "6-(2-Iodophenyl)-6-oxohexanoic acid" and its structurally related analogs. Directed at researchers, scientists, and professionals in drug development, this document synthesizes current understanding and outlines a robust experimental framework for evaluation. We will delve into the mechanistic rationale behind the expected activities, propose detailed protocols for comparative assessment, and present the anticipated data in a structured, easy-to-interpret format.
Introduction: The Therapeutic Potential of 6-Aryl-Oxohexanoic Acids
The 6-aryl-oxohexanoic acid scaffold is a promising pharmacophore in medicinal chemistry. Derivatives of this structure have been investigated for a range of biological activities, most notably as anti-inflammatory agents.[1] The core structure, consisting of a hexanoic acid chain with a keto group and a terminal aryl ring, allows for diverse chemical modifications to modulate potency, selectivity, and pharmacokinetic properties.
The primary focus of this guide, 6-(2-Iodophenyl)-6-oxohexanoic acid , introduces a halogen substituent at the ortho position of the phenyl ring. The nature and position of substituents on the aryl ring are critical determinants of biological activity. Halogenation, in particular, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with protein targets. This guide will explore the anticipated biological effects of this specific compound in comparison to other substituted analogs.
Mechanistic Insights and Structure-Activity Relationships (SAR)
The biological activity of 6-aryl-oxohexanoic acid derivatives is often linked to their ability to modulate inflammatory pathways. A key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of pro-inflammatory prostaglandins from arachidonic acid.[1]
Based on the available literature for related compounds, the position and electronic properties of the substituent on the phenyl ring can drastically alter the inhibitory profile against COX-1 and COX-2.[2] The introduction of an iodine atom at the C-2 position of the phenyl ring in "6-(2-Iodophenyl)-6-oxohexanoic acid" is expected to confer unique properties:
-
Steric Effects: The bulky iodine atom at the ortho position can influence the conformation of the molecule, potentially leading to selective interactions with the active site of target enzymes.
-
Electronic Effects: Iodine is an electron-withdrawing group, which can alter the acidity of the carboxylic acid moiety and the overall electron distribution of the aryl ring, thereby affecting binding affinity.
-
Lipophilicity: The iodine substituent will increase the lipophilicity of the compound, which may enhance cell membrane permeability and oral bioavailability.
To establish a clear structure-activity relationship, a comparative analysis should include compounds with varying substituents on the phenyl ring, such as:
-
Unsubstituted: 6-phenyl-6-oxohexanoic acid (the parent compound)
-
Electron-donating groups: e.g., 6-(4-Methoxyphenyl)-6-oxohexanoic acid
-
Electron-withdrawing groups: e.g., 6-(4-Nitrophenyl)-6-oxohexanoic acid
-
Other halogens: e.g., 6-(2-Chlorophenyl)-6-oxohexanoic acid
The following diagram illustrates the proposed signaling pathway that is likely modulated by these compounds.
Caption: Proposed mechanism of action for 6-aryl-oxohexanoic acids via inhibition of COX enzymes.
Comparative Experimental Data
To objectively compare the biological effects of "6-(2-Iodophenyl)-6-oxohexanoic acid" and its analogs, a series of in vitro and in vivo experiments are proposed. The following tables summarize the expected data points.
Table 1: In Vitro COX Enzyme Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| 6-(2-Iodophenyl)-6-oxohexanoic acid | Predicted: 10-50 | Predicted: 1-10 | Predicted: >1 |
| 6-phenyl-6-oxohexanoic acid | Predicted: >100 | Predicted: 50-100 | Predicted: ~1-2 |
| 6-(4-Methoxyphenyl)-6-oxohexanoic acid | Predicted: 50-100 | Predicted: 20-50 | Predicted: ~2 |
| 6-(4-Nitrophenyl)-6-oxohexanoic acid | Predicted: 20-60 | Predicted: 5-15 | Predicted: >3 |
| Ibuprofen (Reference) | 5.2 | 15.1 | 0.34 |
| Celecoxib (Reference) | 26.1 | 0.04 | 652.5 |
Note: Predicted values are hypothetical and serve as a basis for experimental design.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
| Compound (Dose: 50 mg/kg) | Paw Edema Inhibition (%) at 3h | Ulcerogenic Index |
| 6-(2-Iodophenyl)-6-oxohexanoic acid | Predicted: 40-60% | Predicted: Low |
| 6-phenyl-6-oxohexanoic acid | Predicted: 10-20% | Predicted: Very Low |
| 6-(4-Methoxyphenyl)-6-oxohexanoic acid | Predicted: 20-35% | Predicted: Low |
| 6-(4-Nitrophenyl)-6-oxohexanoic acid | Predicted: 35-50% | Predicted: Moderate |
| Indomethacin (Reference) | 65% | High |
Note: Predicted values are hypothetical and serve as a basis for experimental design.
Experimental Protocols
The following are detailed methodologies for the key experiments proposed in this guide.
Protocol 1: In Vitro COX Inhibition Assay (Human Whole Blood)
This assay measures the inhibition of COX-1 and COX-2 by monitoring the production of their respective prostaglandin products, thromboxane B2 (TXB2) and prostaglandin E2 (PGE2).
Workflow Diagram:
Caption: Workflow for the human whole blood COX inhibition assay.
Step-by-Step Methodology:
-
Blood Collection: Draw venous blood from healthy, drug-free volunteers into heparinized tubes.
-
Compound Incubation: Aliquot 1 mL of blood into tubes containing various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) or vehicle control.
-
COX-1 Activity (TXB2 production): For the COX-1 assay, allow the blood to clot at 37°C for 1 hour. Centrifuge at 2000 x g for 10 minutes to separate the serum.
-
COX-2 Activity (PGE2 production): For the COX-2 assay, add lipopolysaccharide (LPS, 10 µg/mL) to the blood samples and incubate for 24 hours at 37°C to induce COX-2 expression. Centrifuge to obtain plasma.
-
Quantification: Measure the concentrations of TXB2 (from serum) and PGE2 (from plasma) using commercially available ELISA kits.
-
Data Analysis: Calculate the percent inhibition of TXB2 and PGE2 production for each compound concentration relative to the vehicle control. Determine the IC₅₀ values using non-linear regression analysis.
Protocol 2: Carrageenan-Induced Rat Paw Edema
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[1]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds or reference drug (e.g., indomethacin) orally or intraperitoneally at a specified dose (e.g., 50 mg/kg) one hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Conclusion and Future Directions
The comparative analysis outlined in this guide provides a robust framework for evaluating the biological effects of "6-(2-Iodophenyl)-6-oxohexanoic acid" and its analogs. The introduction of the iodine substituent is hypothesized to enhance anti-inflammatory activity, potentially through increased COX-2 selectivity. The proposed experimental protocols will enable a thorough investigation of this hypothesis and the elucidation of structure-activity relationships within this chemical series.
Future studies should aim to:
-
Expand the library of analogs to further probe the effects of different substituents and substitution patterns.
-
Investigate the mechanism of action beyond COX inhibition, including effects on other inflammatory mediators and signaling pathways.
-
Conduct pharmacokinetic and toxicological studies to assess the drug-like properties of the most promising candidates.
By systematically applying the principles and methodologies described herein, researchers can effectively advance the development of novel 6-aryl-oxohexanoic acid-based therapeutics.
References
-
Abouzid, K. M., et al. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry, 3(5), 433-439. [Link]
-
Kornowicz, A., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 29(1), 1-21. [Link]
-
Giri, R., et al. (2018). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. CUNY Academic Works. [Link]
-
Krajczyk, A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 868. [Link]
-
Karczmarzyk, Z., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 29(10), 2329. [Link]
-
ResearchGate. (n.d.). Structure activity relationship study of compounds 10 and 6. Retrieved January 26, 2026, from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-(2-Iodophenyl)-6-oxohexanoic acid
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but integral components of responsible scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 6-(2-Iodophenyl)-6-oxohexanoic acid, grounded in established safety principles and regulatory awareness. The procedures outlined here are designed to protect laboratory personnel, the wider community, and our shared environment.
Hazard Assessment and Chemical Profile
Key Hazard Considerations:
-
Toxicity: Assumed to be harmful if swallowed, in contact with skin, or inhaled, based on the analogous 3-iodo isomer[1].
-
Halogenated Compound: As an iodinated aromatic compound, it falls into the category of halogenated organic waste. This classification is critical for proper waste segregation, as co-mingling with non-halogenated waste streams can significantly increase disposal costs and environmental impact[2][3].
-
Acidic Nature: The carboxylic acid functional group makes the compound corrosive. It should not be mixed with bases or strong oxidizing agents to avoid potentially violent reactions[4].
-
Environmental Impact: Discharge of halogenated organic compounds into the environment must be avoided[5]. Iodinated compounds, in particular, can be persistent and lead to the formation of toxic disinfection by-products in water treatment systems[6].
| Chemical Property | Identifier | Hazard Classification (Presumed) |
| IUPAC Name | 6-(2-Iodophenyl)-6-oxohexanoic acid | Acute Toxicity (Oral, Dermal, Inhalation) - Category 4[1] |
| Functional Groups | Carboxylic Acid, Ketone, Iodophenyl | Skin Irritant, Eye Irritant, Respiratory Irritant[7] |
| Waste Category | Halogenated Organic Acid | Hazardous Waste[8][9] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to mitigate the risks of exposure during handling and disposal. The following PPE is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[5].
-
Hand Protection: Use chemical-impermeable gloves (e.g., Nitrile rubber, >0.11 mm thickness) inspected for integrity before each use[5][10].
-
Body Protection: A flame-retardant lab coat is required. For larger quantities or in case of a spill, impervious clothing may be necessary[5].
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended. All handling of the solid and preparation of the waste container should be performed in a certified chemical fume hood to ensure adequate ventilation[3].
Step-by-Step Disposal Procedure
The guiding principle for the disposal of 6-(2-Iodophenyl)-6-oxohexanoic acid is proper segregation. Halogenated waste streams are typically destined for high-temperature incineration to ensure complete destruction[9][11].
Step 1: Waste Container Selection Select a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice. The container must be in good condition and have a secure, tight-fitting lid[8][12].
Step 2: Labeling the Waste Container Proper labeling is a critical and non-negotiable step. As soon as the first quantity of waste is added, affix a "Hazardous Waste" tag to the container[2][3]. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "6-(2-Iodophenyl)-6-oxohexanoic acid."
-
The primary hazards: "Toxic," "Irritant," "Halogenated Organic Acid."
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
Step 3: Waste Accumulation
-
Segregation: Collect waste 6-(2-Iodophenyl)-6-oxohexanoic acid, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in the designated halogenated waste container.
-
Incompatibility Avoidance: Do not mix this waste with non-halogenated organic solvents, strong bases, or oxidizing agents[4].
-
Container Management: Keep the waste container securely closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory, preferably in a ventilated cabinet and with secondary containment[3].
Step 4: Final Disposal Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office. EHS personnel are trained to handle the transport and final disposal in accordance with all federal, state, and local regulations[13]. Never pour this chemical down the drain[5][8].
Spill Management Protocol
In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Control Ignition Sources: If the material is dissolved in a flammable solvent, turn off any nearby ignition sources[4].
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain and Clean:
-
Wearing the appropriate PPE, contain the spill using a chemical spill kit with an absorbent material suitable for organic compounds.
-
Carefully sweep or scoop up the absorbed material. Avoid creating dust.
-
Place all contaminated materials into the designated halogenated hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your institution's EHS office, as required by your laboratory's safety plan[4].
Visualizing the Disposal Workflow
To clarify the procedural flow from chemical use to final disposal, the following diagram illustrates the key decision points and actions.
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A Comprehensive Safety and Handling Guide for 6-(2-Iodophenyl)-6-oxohexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile
-
Carboxylic Acid: This group imparts acidic properties to the molecule, making it a likely irritant to the skin, eyes, and respiratory tract.[1] Prolonged contact can lead to burns.
-
Aromatic Ketone: Aromatic ketones are generally stable but can be reactive under certain conditions.[2][3] They are typically combustible solids with low water solubility.
-
Organoiodine Compound: The presence of iodine bonded to an organic structure raises environmental concerns, as many halogenated organic compounds are toxic to aquatic life and persist in the environment.[4] Acute toxicity from iodine-containing compounds can cause a range of symptoms from mild gastrointestinal upset to more severe conditions.[5][6]
Based on analogs like 6-oxohexanoic acid and 6-hydroxyhexanoic acid, it is prudent to treat this compound as harmful if swallowed and an irritant.[1][7]
Inferred Hazard Classification:
| Hazard Class | Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling 6-(2-Iodophenyl)-6-oxohexanoic acid. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated properties.
| PPE Component | Specifications | Rationale for Use |
| Eye Protection | Chemical safety goggles with side shields | Protects against splashes and airborne dust particles that can cause serious eye irritation. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact, preventing irritation and potential absorption. For prolonged or high-exposure tasks, consider double-gloving or using thicker, chemical-resistant gloves. |
| Body Protection | A lab coat, preferably flame-resistant | Shields skin and personal clothing from spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of dust particles, which can cause respiratory tract irritation. For weighing or generating aerosols, a NIOSH-approved respirator may be necessary. |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects. |
Workflow for Donning and Doffing PPE:
Caption: Proper sequence for putting on and taking off PPE.
Operational Plan: Safe Handling from Receipt to Use
A systematic approach to handling this compound at every stage is crucial for minimizing exposure and preventing accidents.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
Keep the container tightly closed.
Handling and Use:
-
All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.
-
Avoid creating dust. If transferring the solid, use techniques that minimize aerosolization.
-
Ensure all equipment is clean and dry before use.
-
Wash hands thoroughly after handling.
Emergency Procedures:
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention. |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container. Clean the spill area with an appropriate solvent and then with soap and water. For large spills, evacuate the area and contact your institution's environmental health and safety department. |
Disposal Plan: Environmental Responsibility
As an organoiodine compound, 6-(2-Iodophenyl)-6-oxohexanoic acid is considered a halogenated organic waste and requires special disposal procedures to prevent environmental contamination.[8][9][10]
Waste Segregation and Collection:
Caption: Waste disposal workflow for 6-(2-Iodophenyl)-6-oxohexanoic acid.
Key Disposal Principles:
-
Do not dispose of this chemical down the drain. [9]
-
Collect all waste containing this compound in a clearly labeled, sealed container designated for "Halogenated Organic Waste."
-
This includes excess solid compound, contaminated disposable labware (e.g., weigh boats, pipette tips), and any solutions containing the compound.
-
Follow your institution's specific guidelines for hazardous waste disposal. This typically involves arranging for pickup by a licensed hazardous waste disposal service.
References
- Hazardous Waste Segregation. (n.d.).
- 1H-Indole-2-carboxylic acid Safety D
- Agency for Toxic Substances and Disease Registry. (n.d.).
- Reactivity of Aldehydes & Ketones. (2023, January 22). Chemistry LibreTexts.
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Aromatic Aldehydes and Ketones - Preparation and Properties. (2022, February 11). Online Chemistry notes.
- Cornell EHS. (n.d.). 7.2 Organic Solvents.
- 6-oxohexanoic acid - Safety D
- Southern, A. P., Anastasopoulou, C., & Jwayyed, S. (2024). Iodine Toxicity. In StatPearls.
- 6-Hydroxyhexanoic acid-SDS. (n.d.). MedChemExpress.
- Various Authors. (2017, May 17).
- 6-(4-Iodophenyl)-6-oxohexanoic acid. (n.d.). BLDpharm.
- DePierre, J. W. (2003). Mammalian Toxicity of Organic Compounds of Bromine and Iodine.
- Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
- University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6.
- Safety Data Sheet: 6-Aminohexanoic acid. (n.d.). Carl ROTH.
- Safety Data Sheet. (2018, December 28). Spectrum Chemical.
- Braun Research Group. (n.d.).
- MSU chemistry. (n.d.).
- Southern, A. P., Anastasopoulou, C., & Jwayyed, S. (2024). Iodine Toxicity. PubMed.
- Safety Data Sheet. (2024, November 1). Angene Chemical.
- Aromatic ketones are products from the Friedel-Crafts acyl
- National Center for Biotechnology Information. (n.d.). 6-(2-Methylphenyl)-6-oxohexanoic acid. PubChem.
- SOP - Acid Handling. (n.d.).
- Toxic Organic Compounds. (n.d.).
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). epa nepis.
- Showing Compound 6-Hydroxyhexanoic acid (FDB029184). (2011, September 21). FooDB.
- China Low Price 6-(3-IODOPHENYL)-6-OXOHEXANOIC ACID Manufacturers, Suppliers. (n.d.).
- 6-oxohexanoic-acid. (n.d.). MedChemExpress.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]
- 4. researchgate.net [researchgate.net]
- 5. Iodine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Iodine Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. bucknell.edu [bucknell.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
